(2-Acetyl-4-methylpentyl)trimethylammonium Iodide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2-acetyl-4-methylpentyl)-trimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24NO.HI/c1-9(2)7-11(10(3)13)8-12(4,5)6;/h9,11H,7-8H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTKXTXHDRLVAT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C[N+](C)(C)C)C(=O)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on (2-Acetyl-4-methylpentyl)trimethylammonium Iodide (CAS 1069-62-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Acetyl-4-methylpentyl)trimethylammonium iodide, with the CAS registry number 1069-62-1, is a quaternary ammonium compound that has garnered scientific interest primarily as an impurity of the vesicular monoamine transporter 2 (VMAT2) inhibitor, Tetrabenazine.[1][2] This technical guide provides a comprehensive overview of its core properties, including physicochemical characteristics, and explores its biological significance as a modulator of neurotransmitter systems. Detailed experimental protocols for the analysis of similar compounds and relevant biological assays are presented, alongside visualizations of key signaling pathways to facilitate a deeper understanding of its mechanism of action and potential pharmacological implications.
Physicochemical Properties
This compound is a white to off-white solid.[3] It is slightly soluble in dimethyl sulfoxide (DMSO) and heated methanol.[3] A summary of its key physicochemical data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1069-62-1 | [4] |
| Molecular Formula | C₁₁H₂₄INO | [3][4][5] |
| Molecular Weight | 313.22 g/mol | [3][5] |
| IUPAC Name | (2-acetyl-4-methylpentyl)-trimethylazanium;iodide | [3][5] |
| Synonyms | 2-Acetyl-N,N,N,4-tetramethyl-1-pentanaminium Iodide, 3-((dimethylamino)methyl)-5-methylhexan-2-one methiodide | [3] |
| Appearance | White to Off-white Solid | [3] |
| Melting Point | > 169 °C (decomposes) | [3] |
| Solubility | Slightly soluble in DMSO, Methanol (Heated) | [3] |
| Storage | -20 °C under inert atmosphere | [3] |
Biological Activity and Mechanism of Action
This compound is recognized as an impurity of Tetrabenazine, a well-known VMAT2 inhibitor used in the treatment of hyperkinetic movement disorders.[1][3] Its biological activity is primarily associated with the modulation of neurotransmitter release through the inhibition of VMAT2.[6]
VMAT2 Inhibition
VMAT2 is a transport protein located on the membrane of synaptic vesicles in monoaminergic neurons. Its primary function is to sequester cytosolic monoamines, such as dopamine, norepinephrine, and serotonin, into these vesicles for subsequent release into the synaptic cleft.[7] By inhibiting VMAT2, this compound disrupts this process, leading to a depletion of vesicular monoamine stores. The cytosolic monoamines are then susceptible to degradation by enzymes like monoamine oxidase (MAO).[6] This reduction in the amount of neurotransmitter available for release can modulate neuronal signaling.[6]
The proposed mechanism for VMAT2 inhibition by tetrabenazine, and likely its impurities, involves binding to the transporter in a way that locks it in an occluded conformation, thereby preventing the translocation of monoamines.[3]
Dopaminergic System Modulation
The inhibition of VMAT2 has significant downstream effects on the dopaminergic system. By depleting dopamine stores in presynaptic terminals, VMAT2 inhibitors can reduce dopaminergic neurotransmission.[8] This is particularly relevant in conditions characterized by excessive dopaminergic activity. While the direct interaction of this compound with dopamine receptors has not been explicitly detailed, its action on VMAT2 indirectly modulates the amount of dopamine available to bind to these receptors, thereby influencing dopamine-mediated signaling pathways.[8]
Experimental Protocols
General Synthesis of Quaternary Ammonium Iodides
The synthesis of quaternary ammonium iodides, such as the title compound, can be conceptually approached via the Menschutkin reaction. This reaction involves the alkylation of a tertiary amine with an alkyl halide. For this compound, this would theoretically involve the reaction of a tertiary amine precursor with methyl iodide.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Materials:
-
Tertiary amine precursor (e.g., 3-(dimethylaminomethyl)-5-methylhexan-2-one)
-
Methyl iodide
-
Anhydrous solvent (e.g., acetonitrile, acetone, or a non-polar solvent like hexane)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the tertiary amine precursor in the chosen anhydrous solvent in a reaction vessel equipped with a stirrer.
-
Slowly add a stoichiometric equivalent or a slight excess of methyl iodide to the solution at room temperature.
-
Stir the reaction mixture for a period ranging from several hours to days, depending on the reactivity of the precursors. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
The quaternary ammonium iodide product, being a salt, is often insoluble in non-polar solvents and may precipitate out of the reaction mixture.
-
If precipitation occurs, the product can be isolated by filtration.
-
The crude product should be washed with a cold, non-polar solvent to remove unreacted starting materials.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., a mixture of a polar and a non-polar solvent).
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using various analytical techniques.
3.2.1. Mass Spectrometry (MS):
-
Method: Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of quaternary ammonium compounds.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the ESI-MS instrument. In positive ion mode, the spectrum should show a prominent peak corresponding to the molecular ion of the cation [C₁₁H₂₄NO]⁺ at m/z 186.2. The full mass spectrum will not typically show the iodide counter-ion. Fragmentation analysis (MS/MS) can be performed to confirm the structure by observing characteristic fragmentation patterns.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
Expected ¹H NMR Signals: The spectrum would be expected to show signals corresponding to the different protons in the molecule, including the methyl protons of the trimethylammonium group (a singlet), the acetyl group protons (a singlet), and the various methylene and methine protons of the pentyl chain.
-
Expected ¹³C NMR Signals: The spectrum would show distinct signals for each unique carbon atom in the structure.
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Method: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Expected Absorption Bands: The FTIR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ketone group (around 1715 cm⁻¹), C-H stretching and bending vibrations of the alkyl groups, and C-N stretching vibrations.
VMAT2 Inhibition Assay
A common method to assess VMAT2 inhibition is a cell-based uptake assay using a fluorescent substrate.
VMAT2 Fluorescent Substrate Uptake Assay Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 4. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 5. neurologylive.com [neurologylive.com]
- 6. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2-Acetyl-4-methylpentyl)trimethylammonium Iodide: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and a plausible synthetic route for (2-Acetyl-4-methylpentyl)trimethylammonium Iodide. The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols and data presentation.
Chemical Structure and Identification
This compound is a quaternary ammonium salt. Its structure consists of a pentyl chain with a methyl group at the 4-position and an acetyl group and a trimethylammonium iodide functional group at the 2- and 1-positions, respectively.[1]
Table 1: Chemical Identification of this compound [1][2][3]
| Identifier | Value |
| IUPAC Name | (2-acetyl-4-methylpentyl)-trimethylazanium iodide |
| CAS Number | 1069-62-1 |
| Molecular Formula | C₁₁H₂₄INO |
| Molecular Weight | 313.22 g/mol |
| SMILES | CC(C)CC(C(=O)C)C--INVALID-LINK--(C)C.[I-] |
| InChI Key | QCTKXTXHDRLVAT-UHFFFAOYSA-M |
| Synonyms | 2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide, Tetrabenazine Related Compound B |
Proposed Synthesis Pathway
The proposed two-step synthesis is as follows:
-
Step 1: Mannich Reaction to synthesize the intermediate tertiary amine, 3-[(dimethylamino)methyl]-5-methyl-2-hexanone. This reaction involves the aminoalkylation of an acidic proton of a ketone with formaldehyde and a secondary amine.[4][5][6]
-
Step 2: Quaternization of the resulting tertiary amine with methyl iodide to yield the final quaternary ammonium salt, this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis pathway. These are adapted from general procedures for Mannich reactions and quaternizations and may require optimization for this specific substrate.
Step 1: Synthesis of 3-[(dimethylamino)methyl]-5-methyl-2-hexanone (Mannich Reaction)
This protocol is adapted from a general procedure for the synthesis of Mannich base hydrochlorides.[7]
Materials:
-
5-Methyl-2-hexanone (1.0 eq)
-
Dimethylamine hydrochloride (1.0 eq)
-
Paraformaldehyde (1.25 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
95% Ethanol
-
Acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-methyl-2-hexanone (1.0 eq), dimethylamine hydrochloride (1.0 eq), paraformaldehyde (1.25 eq), and 95% ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL per 0.2 mol of ketone).
-
Heat the mixture to reflux and maintain for 3 hours.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Add acetone to the cooled mixture and store in a refrigerator overnight to facilitate crystallization of the hydrochloride salt of the product.
-
Filter the resulting crystals and wash with cold acetone.
-
The crude product can be recrystallized from a mixture of acetone and 95% ethanol to yield the purified hydrochloride salt of 3-[(dimethylamino)methyl]-5-methyl-2-hexanone.
-
To obtain the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
Step 2: Synthesis of this compound (Quaternization)
This is a standard procedure for the quaternization of a tertiary amine.
Materials:
-
3-[(dimethylamino)methyl]-5-methyl-2-hexanone (1.0 eq)
-
Methyl iodide (excess, e.g., 1.5-2.0 eq)
-
A suitable solvent (e.g., acetonitrile, acetone, or diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Dissolve 3-[(dimethylamino)methyl]-5-methyl-2-hexanone (1.0 eq) in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add an excess of methyl iodide (1.5-2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The formation of a precipitate is often observed as the quaternary ammonium salt is typically less soluble in the reaction solvent.
-
If the reaction is slow, it can be gently heated to a moderate temperature (e.g., 40-50 °C).
-
Once the reaction is complete, the solid product can be isolated by filtration.
-
Wash the filtered solid with the solvent used for the reaction to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/ether) to yield pure this compound.
Data Presentation
The following table summarizes key quantitative data for the starting materials and the final product. Please note that the yield for the proposed synthesis is hypothetical and would need to be determined experimentally.
Table 2: Quantitative Data for Synthesis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Notes |
| Starting Materials (Step 1) | ||||
| 5-Methyl-2-hexanone | C₇H₁₄O | 114.19 | 1.0 | |
| Dimethylamine HCl | C₂H₈ClN | 81.54 | 1.0 | |
| Paraformaldehyde | (CH₂O)n | ~30.03 (per CH₂O unit) | 1.25 | |
| Intermediate | ||||
| 3-[(dimethylamino)methyl]-5-methyl-2-hexanone | C₁₀H₂₁NO | 171.28 | ~1.0 (Theoretical) | |
| Starting Materials (Step 2) | ||||
| Methyl Iodide | CH₃I | 141.94 | 1.5 - 2.0 | |
| Final Product | ||||
| This compound | C₁₁H₂₄INO | 313.22 | ~1.0 (Theoretical) |
Logical Workflow of Synthesis
The synthesis of this compound can be visualized as a sequential process.
References
- 1. This compound | C11H24INO | CID 86641883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1069-62-1|2-Acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. oarjbp.com [oarjbp.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical characteristics of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide
This technical guide provides a comprehensive overview of the physical and chemical characteristics of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide, a known impurity of the pharmaceutical agent Tetrabenazine. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound is a quaternary ammonium compound identified as a process-related impurity in the synthesis of Tetrabenazine[]. Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders, such as the chorea associated with Huntington's disease. The presence of impurities in active pharmaceutical ingredients (APIs) can impact their efficacy and safety, making the characterization and control of such impurities a critical aspect of drug development and manufacturing.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented below.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | (2-acetyl-4-methylpentyl)-trimethylazanium;iodide[] |
| Synonyms | 2-Acetyl-N,N,N,4-tetramethyl-1-pentanaminium Iodide; 3-((dimethylamino)methyl)-5-methylhexan-2-one methiodide[] |
| CAS Number | 1069-62-1 |
| Molecular Formula | C11H24INO[3] |
| Molecular Weight | 313.22 g/mol [4] |
| Appearance | White to Off-white Solid/Powder |
| Melting Point | >169 °C (decomposition)[], 180-181 °C[3] |
| Solubility | Slightly soluble in DMSO and heated Methanol[] |
| Stability | Hygroscopic; should be stored under an inert atmosphere[] |
Synthesis and Formulation
Detailed experimental protocols for the synthesis of this compound are not extensively available in peer-reviewed literature. However, its formation is associated with the synthesis of Tetrabenazine. One potential synthetic route involves the quaternization of a tertiary amine precursor. A patent describes the synthesis of 3-((dimethylamino)methyl)-5-methyl-2-hexanone, a potential precursor to the target molecule.
Hypothetical Synthesis Workflow:
The synthesis could potentially proceed via a Mannich reaction to form the tertiary amine precursor, followed by quaternization with methyl iodide.
Analytical Characterization
The analytical characterization of pharmaceutical impurities is crucial for quality control. While specific spectroscopic data for this compound is not publicly available, standard analytical techniques would be employed for its identification and quantification.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the impurity in Tetrabenazine samples. |
| Mass Spectrometry (MS) | Determination of molecular weight and structural elucidation through fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural confirmation (¹H and ¹³C NMR). |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
Experimental Protocol: Forced Degradation Studies of Tetrabenazine
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. A general protocol for the forced degradation of Tetrabenazine, which could lead to the formation or detection of impurities like this compound, is as follows:
-
Preparation of Stock Solution: Accurately weigh and dissolve Tetrabenazine in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.5 N HCl and heat at 60°C for a specified period (e.g., 14 hours).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.5 N NaOH and keep at room temperature for a specified period (e.g., 62 hours).
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the stock solution to UV light.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating HPLC method coupled with a mass spectrometer to separate and identify the degradation products.
Biological Context: An Impurity of a VMAT2 Inhibitor
As of the current literature, there is no specific information on the biological activity or the direct interaction of this compound with any biological targets. Its significance lies in its presence as an impurity in Tetrabenazine.
Tetrabenazine's primary mechanism of action is the reversible inhibition of Vesicular Monoamine Transporter 2 (VMAT2)[5]. VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons. Its function is to transport monoamines, such as dopamine, serotonin, and norepinephrine, from the cytoplasm into the vesicles for storage and subsequent release.
By inhibiting VMAT2, Tetrabenazine depletes the stores of these neurotransmitters, leading to a reduction in their release into the synaptic cleft. This modulation of monoaminergic neurotransmission is the basis for its therapeutic effect in hyperkinetic movement disorders.
Signaling Pathway of Tetrabenazine's Action:
The presence of this compound as an impurity necessitates its careful monitoring in Tetrabenazine formulations to ensure that it does not interfere with the therapeutic action of the drug or cause any untoward effects.
Conclusion
This compound is a relevant compound in the context of pharmaceutical analysis and quality control due to its status as an impurity of Tetrabenazine. While detailed information on its synthesis and biological activity is limited, this guide provides a summary of its known physical and chemical properties. The provided workflows and diagrams illustrate the context in which this compound is studied and highlight the importance of impurity profiling in drug development. Further research into the specific biological effects of this and other pharmaceutical impurities is warranted to ensure the continued safety and efficacy of therapeutic agents.
References
An In-depth Technical Guide on (2-Acetyl-4-methylpentyl)trimethylammonium Iodide
This technical guide provides a comprehensive overview of the chemical properties of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide. It is intended for researchers, scientists, and professionals in drug development who may encounter this compound, notably as an impurity associated with the antipsychotic drug Tetrabenazine.[1][2][3]
Core Compound Data
This compound is a quaternary ammonium salt.[3] Its key identifiers and physicochemical properties are summarized below for clear reference and comparison.
| Property | Value | Source |
| IUPAC Name | (2-acetyl-4-methylpentyl)-trimethylazanium iodide | PubChem[4] |
| CAS Number | 1069-62-1 | LGC Standards, Pharmaffiliates[1][2] |
| Molecular Formula | C11H24INO | LGC Standards, PubChem[1][4][5] |
| Molecular Weight | 313.22 g/mol | Pharmaffiliates, PubChem[2][4][6] |
| Appearance | White to Off-White Solid | Pharmaffiliates[2] |
| Melting Point | 180-181 °C | Echemi[3] |
| Monoisotopic Mass | 313.09026 Da | PubChem[4] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[4] |
| Application Context | Impurity of Tetrabenazine, Deutetrabenazine, and Valbenazine | LGC Standards, Pharmaffiliates[1][2][6] |
Experimental Protocols: Characterization of Pharmaceutical Impurities
The process involves isolating the impurity from the active pharmaceutical ingredient (API) and then elucidating its structure and purity.
-
Isolation : The impurity is typically isolated from the parent drug substance using preparative High-Performance Liquid Chromatography (HPLC). A gradient elution method is developed to achieve sufficient separation between the API and the impurity. Fractions corresponding to the impurity peak are collected.
-
Structural Elucidation : A combination of spectroscopic techniques is employed to determine the chemical structure of the isolated compound.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition, confirming the molecular formula.[4]
-
Nuclear Magnetic Resonance (NMR) : 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the connectivity of atoms and finalize the two-dimensional structure of the molecule.
-
-
Purity Assessment : The purity of the isolated reference standard is critical for its use in quantitative analysis. This is typically assessed using a stability-indicating HPLC-UV method. The purity is often determined as a percentage of the peak area.
-
Reference Standard Qualification : Once characterized and its purity confirmed, the material is qualified as a reference standard for routine quality control testing of the API, where it is used to identify and quantify the presence of this specific impurity in production batches.
Visualization of Impurity Characterization Workflow
The following diagram illustrates the logical workflow for the identification and characterization of a pharmaceutical impurity like this compound.
Caption: Workflow for Pharmaceutical Impurity Characterization.
References
Spectroscopic and Spectrometric Characterization of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the quaternary ammonium salt, (2-Acetyl-4-methylpentyl)trimethylammonium Iodide. While specific experimental spectra for this exact compound are not publicly available, this document presents predicted data based on the analysis of analogous structures.[1][2][3] The guide includes detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, designed to assist researchers in the characterization of this and similar molecules.
The compound, with the chemical formula C11H24INO and a molecular weight of 313.22 g/mol , is recognized as an impurity of Tetrabenazine, a drug used in the treatment of hyperkinetic movement disorders.[][5][6] Its structure features a quaternary ammonium cation and an iodide anion.
Spectroscopic and Spectrometric Data
The following tables summarize the predicted quantitative NMR and MS data for this compound. These predictions are derived from typical values observed for structurally related quaternary ammonium salts and organic molecules containing similar functional groups.[1][2][3][7][8]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.4 | s | 9H | -N⁺(CH₃)₃ |
| ~3.2 | m | 2H | -CH₂-N⁺- |
| ~2.8 | m | 1H | -CH(Ac)- |
| ~2.2 | s | 3H | -C(O)CH₃ |
| ~1.8 | m | 1H | -CH(CH₃)₂ |
| ~1.4 | m | 2H | -CH₂-CH(CH₃)₂ |
| ~0.9 | d | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~209 | C=O |
| ~68 | -CH₂-N⁺- |
| ~55 | -CH(Ac)- |
| ~53 | -N⁺(CH₃)₃ |
| ~38 | -CH₂-CH(CH₃)₂ |
| ~28 | -C(O)CH₃ |
| ~25 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Table 3: Predicted ESI-MS Data
| m/z (amu) | Ion Type | Predicted Relative Abundance |
| 186.18 | [M]⁺ | High |
| 127.91 | [I]⁻ | High |
| 128.12 | [M - C₃H₇O]⁺ | Medium |
| 86.09 | [M - C₆H₁₃O]⁺ | Low |
Experimental Protocols
Detailed methodologies for the acquisition of NMR and MS data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 500 MHz)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Process the spectrum similarly to the ¹H spectrum and reference it to the solvent peak (CDCl₃ at 77.16 ppm).
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the mass-to-charge ratio of the intact cation and to obtain fragmentation patterns for structural confirmation.
Materials and Equipment:
-
This compound sample
-
High-purity solvent (e.g., methanol or acetonitrile/water mixture)
-
Mass spectrometer with an ESI source
-
Syringe pump or liquid chromatography system
-
Vials and syringes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in the chosen solvent.[9] For quaternary ammonium compounds, it is crucial to avoid non-volatile buffers and salts.[10]
-
Infusion Analysis:
-
Load the sample solution into a syringe and infuse it directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
-
Mass Spectrometer Settings:
-
Operate the mass spectrometer in both positive and negative ion modes to detect the cation ([M]⁺) and the iodide anion ([I]⁻), respectively.
-
Optimize key ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow, to achieve a stable and strong signal.[11]
-
-
Data Acquisition:
-
Acquire full scan mass spectra over an appropriate m/z range (e.g., 50-500 amu).
-
For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the parent ion ([M]⁺) and inducing fragmentation to observe daughter ions.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in NMR spectroscopy, providing a visual guide for researchers.
Caption: Workflow for Spectroscopic Analysis.
Caption: Logical Relationships in NMR Spectroscopy.
References
- 1. mdpi.com [mdpi.com]
- 2. pg.gda.pl [pg.gda.pl]
- 3. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H24INO | CID 86641883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1069-62-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 11. longdom.org [longdom.org]
An In-depth Technical Guide on (2-Acetyl-4-methylpentyl)trimethylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Acetyl-4-methylpentyl)trimethylammonium iodide is a quaternary ammonium salt that has garnered attention primarily due to its association with the pharmaceutical compound Tetrabenazine. While extensive, peer-reviewed research dedicated solely to this molecule is limited, this guide provides a comprehensive overview of its known properties, its context as a related impurity of Tetrabenazine, and the analytical significance of its presence in pharmaceutical preparations.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is compiled from various chemical databases and supplier specifications.
| Property | Value | Source |
| CAS Number | 1069-62-1 | [1][2][3][4] |
| Molecular Formula | C11H24INO | [1][5][3][6] |
| Molecular Weight | 313.22 g/mol | [6][] |
| IUPAC Name | (2-acetyl-4-methylpentyl)-trimethylazanium iodide | [6] |
| InChIKey | QCTKXTXHDRLVAT-UHFFFAOYSA-M | [5][6] |
| SMILES | CC(C)CC(C--INVALID-LINK--(C)C)C(=O)C.[I-] | [6] |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Solubility | Not specified in available literature |
Relationship to Tetrabenazine
This compound is identified as an impurity associated with Tetrabenazine.[1] Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as chorea associated with Huntington's disease, tardive dyskinesia, and tics related to Tourette syndrome.[] As a VMAT2 inhibitor, Tetrabenazine depletes monoamines, including dopamine, from nerve terminals.[]
The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that is closely monitored and controlled during drug development and manufacturing. Therefore, the primary context in which this compound is of interest to researchers and drug development professionals is in the analytical chemistry and quality control of Tetrabenazine.
Experimental Protocols
A review of the current scientific literature does not yield specific, detailed experimental protocols for the synthesis or biological evaluation of this compound. Its preparation is likely a result of side reactions during the synthesis of Tetrabenazine, and as such, synthetic routes are not typically published as a primary research focus.
For researchers interested in the analysis of this impurity, standard analytical techniques for the identification and quantification of related substances in pharmaceuticals would be applicable. These may include:
-
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) for separation and quantification.
-
Mass Spectrometry (MS) for structural elucidation and confirmation of molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural characterization.
The development of a specific analytical method for detecting and quantifying this compound in Tetrabenazine would follow established guidelines for method validation, including specificity, linearity, accuracy, precision, and robustness.
Biological Activity
There is no available literature detailing the specific biological activity or toxicological profile of this compound. As an impurity in a pharmaceutical product, the primary concern is its potential to affect the safety and efficacy of the API. Regulatory guidelines typically require that impurities above a certain threshold be identified and their potential biological activity assessed. Given the lack of data, any investigation into the biological effects of this compound would represent novel research.
Conclusion
References
(2-Acetyl-4-methylpentyl)trimethylammonium Iodide in Tetrabenazine: A Technical Guide to its Discovery and Origin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and origin of the process-related impurity, (2-Acetyl-4-methylpentyl)trimethylammonium Iodide, in the synthesis of Tetrabenazine. Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders. The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. This document provides a comprehensive overview of the impurity's synthetic origin, analytical detection methodologies, and available quantitative data.
Discovery and Origin
The identification of this compound as an impurity in Tetrabenazine is intrinsically linked to the evolution of the drug's manufacturing processes. While a singular "discovery" event is not documented in publicly available literature, its characterization as a process-related impurity is a logical consequence of modern drug development and regulatory expectations for impurity profiling.
The primary origin of this compound in Tetrabenazine is its use as a key starting material or intermediate in certain synthetic routes.[1][2][] Patents detailing the synthesis of Tetrabenazine and its deuterated analogue, Deutetrabenazine, describe a process wherein a dihydroxy isoquinoline compound is reacted with this compound to form a crucial benzoquinoline intermediate. This intermediate is then further processed to yield the final active pharmaceutical ingredient (API).
Therefore, the presence of this compound in the final Tetrabenazine product is likely due to it being an unreacted starting material that was not fully consumed or removed during the purification steps of the manufacturing process. The general category of Tetrabenazine impurities includes synthetic intermediates and process-related compounds, underscoring the importance of monitoring such substances.
A variety of analytical techniques are employed to identify and quantify impurities in pharmaceutical products. For a quaternary ammonium salt like this compound, which lacks a UV chromophore, specialized detection methods are necessary.
Chemical Structures
| Compound | Structure |
| Tetrabenazine | |
| This compound |
|
Synthetic Pathway and Impurity Formation
The following diagram illustrates a patented synthetic route for Tetrabenazine where this compound is used as a reactant, highlighting its potential to carry through as an impurity.
Caption: Synthetic route to Tetrabenazine highlighting the origin of the impurity.
Experimental Protocols
The detection and quantification of this compound in Tetrabenazine requires specific analytical methodologies due to its chemical properties. The following protocols are based on methods described in the scientific literature for the analysis of Tetrabenazine and its impurities.
Preparation of Standard Solution
A standard solution of this compound is necessary for the accurate identification and quantification of the impurity in Tetrabenazine samples.
Protocol:
-
Accurately weigh 20 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add 5 mL of acetonitrile to the flask and sonicate to dissolve the standard.
-
Make up the volume to 100 mL with a suitable diluent (e.g., the mobile phase used in the HPLC analysis).
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Given that this compound lacks a significant UV chromophore, High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a suitable method for its detection.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | A suitable isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | Refractive Index Detector (RID) |
Sample Preparation:
-
Accurately weigh a sample of Tetrabenazine API or a crushed tablet powder.
-
Dissolve the sample in a known volume of diluent to achieve a target concentration.
-
Filter the solution through a 0.45 µm filter before injection into the HPLC system.
Quantitative Data
The available literature provides some quantitative data regarding the analytical detection of this compound in Tetrabenazine.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.3 µg/mL to 12.5 µg/mL (for a suite of related substances including quaternary ammonium salts) | [1] |
| Typical Impurity Limit | Approximately 0.1% | [1] |
Analytical Workflow
The following diagram outlines the general workflow for the identification and quantification of this compound in a Tetrabenazine sample.
Caption: General workflow for the analysis of the impurity in Tetrabenazine.
Conclusion
The presence of this compound as an impurity in Tetrabenazine is a direct consequence of its use as a reactant in specific synthetic manufacturing processes. While its initial "discovery" is not a singular documented event, its identification and control are standard practices in modern pharmaceutical development to ensure the quality, safety, and efficacy of the final drug product. The use of analytical techniques such as HPLC-RID is essential for the detection and quantification of this non-UV active impurity. This technical guide provides a foundational understanding for researchers and drug development professionals involved in the manufacturing and quality control of Tetrabenazine.
References
An In-depth Technical Guide to (2-Acetyl-4-methylpentyl)trimethylammonium Iodide: Properties, Analysis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Acetyl-4-methylpentyl)trimethylammonium iodide, a compound of interest in pharmaceutical analysis. The document details its chemical identity, synonyms, and physical properties. A significant focus is placed on the analytical methodologies for its detection and quantification, particularly in the context of its role as a process-related impurity in the drug Tetrabenazine. Furthermore, this guide elucidates the mechanism of action of Tetrabenazine to provide a relevant biological context for the significance of impurity profiling.
Chemical Identity and Synonyms
This compound is a quaternary ammonium salt. Its identification is crucial for researchers involved in the synthesis and quality control of related pharmaceutical compounds.
| Identifier | Value |
| IUPAC Name | (2-acetyl-4-methylpentyl)-trimethylazanium;iodide |
| CAS Number | 1069-62-1[1][2][3][4] |
| Molecular Formula | C11H24INO[1][2][3][4] |
| Molecular Weight | 313.22 g/mol [1][2][3] |
| Appearance | White to Off-White Solid[3] |
A comprehensive list of synonyms for this compound is provided below to aid in literature searches and material sourcing.
| Synonym |
| 2-Acetyl-N,N,N,4-tetramethyl-1-pentanaminium Iodide[1][3] |
| (2-Acetyl-4-methylpentyl)-trimethylazanium;iodide[1][2] |
| 3-((dimethylamino)methyl)-5-methylhexan-2-one methiodide[3] |
| 2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide[2] |
| trimethyl[2-(2-methylpropyl)-3-oxobutyl]azanium iodide[2] |
Analytical Methodologies for Impurity Profiling
As an impurity of Tetrabenazine, a drug used to treat hyperkinetic movement disorders, the detection and quantification of this compound are critical for ensuring the safety and efficacy of the final drug product. Forced degradation studies are instrumental in developing and validating stability-indicating analytical methods.
Forced Degradation Studies of Tetrabenazine
Forced degradation studies involve subjecting the drug substance to various stress conditions to accelerate its decomposition. This helps in identifying potential degradation products and developing analytical methods capable of separating them from the active pharmaceutical ingredient (API).
Table of Forced Degradation Conditions for Tetrabenazine:
| Stress Condition | Reagents and Conditions | Observed Degradation |
| Acid Hydrolysis | 0.5 N HCl in Methanol, 50-60°C for 14 hours. | Degradation observed. Formation of a lipophilic impurity, potentially a cis-isomer of Tetrabenazine. |
| Alkaline Hydrolysis | 0.5 N NaOH in Methanol, room temperature for 62 hours. | Degradation observed. |
| Oxidative Degradation | 3% H2O2, room temperature for 24 hours. | Tetrabenazine is sensitive to peroxide degradation. |
| Thermal Degradation | Dry heat at 80°C for 7 days. | Degradation observed. |
| Photolytic Degradation | Exposure to light. | Can lead to the formation of 1,11b-dedihydrotetrabenazine (DTBZ) and 1,3,4,11b- detetrahydrotetrabenazine (TTBZ), often associated with a yellow discoloration. |
High-Performance Liquid Chromatography (HPLC) Methods
Reverse-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of Tetrabenazine and its impurities. Due to the lack of a strong UV chromophore in quaternary ammonium salts like this compound, a Refractive Index Detector (RID) or a Charged Aerosol Detector (CAD) may be more suitable than a UV detector for its direct quantification.
Example HPLC-RID Method for Quaternary Ammonium Salt Impurity:
A study on the determination of related substances in Tetrabenazine utilized an HPLC-RID method for impurities lacking UV absorption. While specific parameters for the named compound are not detailed, a general approach is outlined.
Experimental Protocol: General RP-HPLC for Tetrabenazine and Impurities
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., PDA, RID).
-
Column: A C18 column is frequently used (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate, potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile, methanol).
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.
-
Injection Volume: A fixed volume, such as 20 µL.
-
Detection: Wavelength is optimized for Tetrabenazine and its UV-absorbing impurities (e.g., 224 nm, 284 nm). For non-UV absorbing impurities, an RID or CAD would be employed.
Workflow for HPLC Analysis of Tetrabenazine Impurities
Caption: Workflow for HPLC analysis of Tetrabenazine impurities.
Biological Context: Mechanism of Action of Tetrabenazine
To appreciate the importance of controlling impurities like this compound, it is essential to understand the biological mechanism of the parent drug, Tetrabenazine. Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).
VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons. Its primary function is to transport monoamines, such as dopamine, serotonin, and norepinephrine, from the cytoplasm into the synaptic vesicles for storage and subsequent release into the synaptic cleft.
By inhibiting VMAT2, Tetrabenazine depletes the stores of these monoamines in the presynaptic neuron. The reduced packaging of dopamine into vesicles leads to a decrease in its release, which is the basis for its therapeutic effect in hyperkinetic movement disorders that are often associated with excessive dopaminergic signaling.
Signaling Pathway of VMAT2 and its Inhibition by Tetrabenazine
Caption: VMAT2 inhibition by Tetrabenazine in a dopaminergic neuron.
Conclusion
This compound is a known impurity of Tetrabenazine, and its control is a critical aspect of pharmaceutical quality assurance. This guide has provided a detailed overview of its chemical identity and the analytical methodologies, particularly HPLC, used for its detection within the context of forced degradation studies. Understanding the mechanism of action of Tetrabenazine as a VMAT2 inhibitor highlights the importance of ensuring the purity of the drug to maintain its therapeutic efficacy and safety profile. The information presented herein is intended to support the efforts of researchers, scientists, and drug development professionals in the robust analysis and control of pharmaceutical impurities.
References
- 1. Behaviour of Tetrabenazine in Acid Medium: Reassessment and Impact on Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. neurologylive.com [neurologylive.com]
Methodological & Application
Application Note: Quantitative Analysis of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide using LC-MS/MS
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide in a biological matrix (human plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology outlined provides a robust framework for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, impurity profiling, or related analyses. The protocol includes sample preparation, chromatographic conditions, and mass spectrometric parameters.
Introduction
This compound is a quaternary ammonium salt.[1][] It has been identified as an impurity of Tetrabenazine, a drug used to treat hyperkinetic movement disorders.[1][][3] Accurate and sensitive quantification of such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[4][5][6] This application note describes a comprehensive LC-MS/MS method for the determination of this compound in human plasma.
Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C11H24INO | [1][][7] |
| Molecular Weight | 313.22 g/mol | [][7] |
| Monoisotopic Mass | 313.09026 Da | [7] |
| Synonyms | 2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide, (2-Acetyl-4-methyl-pentyl)-trimethyl-ammonium iodide | [1][7] |
Experimental
-
This compound reference standard (purity >98%)
-
Internal Standard (IS): (2-Acetyl-4-methylpentyl)trimethylammonium-d9 Iodide (or a structurally similar stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
A protein precipitation method is employed for the extraction of the analyte and internal standard from the plasma matrix.
-
Thaw plasma samples at room temperature.
-
Spike 50 µL of plasma with 10 µL of internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
The chromatographic separation is performed on a UPLC system.
-
System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
A triple quadrupole mass spectrometer is used for detection.
-
System: Waters Xevo TQ-S or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 1000 L/Hr
-
Cone Gas Flow: 150 L/Hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| (2-Acetyl-4-methylpentyl)trimethylammonium | 186.2 | 58.1 | 30 | 15 |
| (2-Acetyl-4-methylpentyl)trimethylammonium | 186.2 | 129.1 | 30 | 10 |
| Internal Standard (IS) | 195.2 | 67.1 | 30 | 15 |
Note: The precursor ion corresponds to the cationic form of the analyte, [(C11H24NO)+], with a calculated m/z of 186.2.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.
Quantitative Data Summary:
| Parameter | Result |
| Linear Dynamic Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Minimal |
| Recovery | > 85% |
Note: The data presented in this table is representative of expected performance for a validated bioanalytical method and is for illustrative purposes.
Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Key parameters for the LC-MS/MS system.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of this compound in human plasma. The protocol is sensitive, selective, and suitable for high-throughput analysis in a drug development or clinical research setting. The provided methodologies can be adapted for the analysis of this compound in other biological matrices or pharmaceutical formulations.
References
- 1. echemi.com [echemi.com]
- 3. This compound | 1069-62-1 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. scispace.com [scispace.com]
- 6. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C11H24INO | CID 86641883 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forced Degradation Studies of Tetrabenazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabenazine is a reversible human vesicular monoamine transporter type 2 (VMAT2) inhibitor used in the management of hyperkinetic movement disorders such as Huntington's disease.[1] To ensure the safety and efficacy of the drug product, it is crucial to identify and characterize potential impurities and degradation products that may form during manufacturing, storage, and administration. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of the drug substance and helping to develop stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2]
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Tetrabenazine. The studies encompass hydrolytic, oxidative, thermal, and photolytic stress conditions to induce the formation of degradation products.
Summary of Forced Degradation Conditions and Major Impurities
Tetrabenazine has been shown to be susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and exposure to heat and light.[3] Conversely, it demonstrates relative stability under neutral hydrolytic conditions. A summary of the stress conditions and the primary degradation products identified is presented below.
| Stress Condition | Reagents and Conditions | Major Degradation Products Identified | Observations |
| Acid Hydrolysis | 0.5 N Hydrochloric Acid, 50-60°C, 14 hours[3] | cis-isomer of Tetrabenazine (lipophilic impurity with the same m/z as parent)[3] | An interconversion of the stable trans-conformation to the less stable cis-isomer is hypothesized.[3] |
| Base Hydrolysis | 0.5 N Sodium Hydroxide, Room Temperature, 62 hours[3] | Unspecified degradation products | Degradation is observed under these conditions. |
| Oxidative Degradation | 0.3% Hydrogen Peroxide, Room Temperature, 48 hours | N-oxidation product of Tetrabenazine[3] | Two degradation products were observed under these conditions. |
| Thermal Degradation | Dry heat at 105°C for 6 hours[4] | Unspecified degradation products | The drug shows degradation under thermal stress. |
| Photolytic Degradation | Suntest® light exposure[5] | 1,11b-dedihydrotetrabenazine (DTBZ) and 1,3,4,11b-detetrahydrotetrabenazine (TTBZ)[3] | Yellow discoloration of the solution is observed.[3][5] |
Experimental Protocols
The following are detailed protocols for inducing and analyzing the degradation of Tetrabenazine under various stress conditions.
General Sample Preparation
It is recommended to start with a Tetrabenazine concentration of approximately 1 mg/mL to achieve a target degradation of 5-20%.[2][3] All solutions should be freshly prepared.
Acid Degradation Protocol
-
Accurately weigh approximately 202.0 mg of Tetrabenazine and transfer it to a 100 mL volumetric flask.
-
Dissolve the sample in 50 mL of methanol.
-
Add 0.5 N aqueous hydrochloric acid to make up the volume to 100 mL.
-
Heat the solution in a water bath at 50-60°C with continuous stirring for 14 hours.[3]
-
After the specified time, withdraw a 3.75 mL aliquot and transfer it to a 10 mL volumetric flask.
-
Neutralize the solution with 1.8 mL of 0.5 N aqueous sodium hydroxide and make up the volume with the diluent (mobile phase).[3]
-
Filter the solution through a 0.22 µm filter prior to analysis by LC-MS/MS.
Alkaline Degradation Protocol
-
Accurately weigh approximately 202.0 mg of Tetrabenazine and transfer it to a 100 mL volumetric flask.
-
Dissolve the sample in 50 mL of methanol.
-
Add 0.5 N aqueous sodium hydroxide to make up the volume to 100 mL.
-
Keep the solution at room temperature with stirring for 62 hours.[3]
-
Withdraw a 3.75 mL aliquot, transfer it to a 10 mL volumetric flask, and neutralize it with 1.8 mL of 0.5 N aqueous hydrochloric acid.[3]
-
Make up the volume with the diluent.
-
Filter the solution through a 0.22 µm filter before analysis.
Oxidative Degradation Protocol
-
Accurately weigh about 10.0 mg of Tetrabenazine and transfer it to a 10.0 mL volumetric flask.
-
Add 2.0 mL of 3% hydrogen peroxide and keep the solution at room temperature for 24-48 hours.[6]
-
After the incubation period, sonicate the flask for 15 minutes.
-
Make up the volume to the mark with the mobile phase.
-
Filter the solution through a suitable filter before injection.
Thermal Degradation Protocol
-
Place the solid drug substance in an oven at 105°C for 6 hours to study dry heat degradation.[4]
-
For analysis, prepare a solution of the heat-treated sample at a concentration of approximately 25 µg/mL in the mobile phase.
-
Inject the solution into the LC-MS/MS system.
Photolytic Degradation Protocol
-
Prepare a solution of Tetrabenazine in a suitable solvent (e.g., methanol or water).
-
Expose the solution to a light source as specified in ICH Q1B guidelines (e.g., an option that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the exposed and control samples by LC-MS/MS. It is crucial to handle all samples post-exposure in a manner that protects them from further light exposure.[3]
Analytical Method for Impurity Profiling
A stability-indicating LC-MS/MS method is essential for the separation and characterization of degradation products.
-
Chromatographic System: HPLC or UPLC system coupled with a tandem mass spectrometer (e.g., Q-Trap).
-
Column: A reversed-phase C18 column, such as an Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm), is suitable for separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Detection: UV detection at 284 nm and mass spectrometric detection in positive electrospray ionization (ESI+) mode.[4][6]
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Tetrabenazine Forced Degradation Study.
Logical Relationship of Degradation Pathways
References
Introduction
Tetrabenazine is a reversible human vesicular monoamine transporter type-2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders, such as chorea associated with Huntington's disease.[1][2] A stability-indicating assay is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products by accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products and any related substances. This document provides detailed application notes and protocols for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for tetrabenazine, based on published and validated methodologies.
Principle of the Method
The developed RP-HPLC method separates tetrabenazine from its potential degradation products and related substances based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is achieved under specific chromatographic conditions, and the analytes are detected using a UV detector at a wavelength where tetrabenazine exhibits significant absorbance. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][3]
Experimental Protocols
Materials and Reagents
-
Tetrabenazine reference standard (USP grade, 99.8% purity)[3]
-
Tetrabenazine tablets (commercially available, e.g., Xenazine® 25 mg)[3]
-
Potassium dihydrogen orthophosphate[4]
-
Dipotassium hydrogen phosphate[3]
-
High purity water (e.g., from a Milli-Q system)[6]
Instrumentation and Chromatographic Conditions
The following table summarizes typical instrumentation and chromatographic conditions for the analysis of tetrabenazine.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | Waters HPLC with PDA detector[3] | HPLC system with a PDA detector[1] | Shimadzu HPLC 1100 series with isocratic pump and PDA detector[5] |
| Column | Zorbax SB C18 (250 x 4.6mm, 5µm)[3] | Xterra RP18 (150 x 4.6 mm, 3.5 µm)[1] | Thermo BDS column C18 (150 mm X 4.6 mm, 5 µm)[4] |
| Mobile Phase | pH 7.5 Phosphate buffer and Methanol (70:30 v/v)[3] | 0.01M K₂HPO₄ buffer and Acetonitrile (50:50 v/v)[1] | Methanol: Potassium dihydrogen orthophosphate buffer (pH 6.8 with 0.1% OPA) (40:60 v/v)[4] |
| Flow Rate | 0.8 mL/min[3] | 1.0 mL/min[1] | 1.0 ml/min[4] |
| Detection Wavelength | 230 nm[3] | 210 nm[1] | 284 nm[4] |
| Injection Volume | 20 µL[3] | 20 µL[2] | 20 µl[4] |
| Column Temperature | 25°C[2] | 25°C[1] | Ambient |
| Run Time | 15 min[1] | 70 min (for separation of impurities)[2] | Not specified |
| Retention Time of TBZ | ~6.4 min[1] | ~3.9 min[5] | ~5.075 min[4] |
Preparation of Solutions
Mobile Phase Preparation (Example based on Condition 1):
-
Prepare a pH 7.5 phosphate buffer by dissolving 1.74 g of Dipotassium hydrogen phosphate (K₂HPO₄) in 1000 mL of water.
-
Adjust the pH to 7.5 ± 0.05 with diluted orthophosphoric acid solution.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix 700 mL of the filtered buffer with 300 mL of methanol and degas the mixture.[3]
Diluent Preparation: A mixture of water and methanol (25:75 v/v) can be used as a diluent.[3]
Standard Solution Preparation (Example concentration: 25 µg/mL):
-
Accurately weigh about 25 mg of tetrabenazine working standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of diluent and sonicate to dissolve.
-
Dilute to volume with the diluent to obtain a stock solution of 250 µg/mL.[4]
-
Transfer 10 mL of this stock solution into a 100 mL volumetric flask and dilute to volume with the diluent to get a final concentration of 25 µg/mL.[4]
Sample Solution Preparation (from Tablets):
-
Weigh and finely grind 20 tetrabenazine tablets.
-
Transfer a quantity of the powder equivalent to 25 mg of tetrabenazine into a 100 mL volumetric flask.
-
Add about 50 mL of diluent and sonicate for 10-15 minutes to dissolve the drug.[4][7]
-
Make up the volume with the diluent.
-
Filter the solution through a 0.45 µm filter.[4]
-
Further dilute if necessary to achieve a concentration within the linear range of the method (e.g., 25 µg/mL).
Forced Degradation Studies (Stress Testing)
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[8]
Acid Degradation:
-
To 1 mL of the tetrabenazine stock solution, add 1 mL of 2 N HCl.[4]
-
Reflux the solution for 30 minutes at 60°C.[4]
-
Alternatively, a solution of approximately 2 mg/mL tetrabenazine in 0.5 N aqueous HCl can be heated at 50-60°C for 14 hours.[6][9]
-
After the specified time, cool the solution, neutralize it with an appropriate volume of NaOH solution, and dilute it with the diluent to the target concentration.[6][9]
Base Degradation:
-
To 1 mL of the tetrabenazine stock solution, add 1 mL of 2 N NaOH.[4]
-
Reflux for 30 minutes at 60°C.[4]
-
Alternatively, a solution of approximately 2 mg/mL tetrabenazine in 0.5 N aqueous NaOH can be kept at room temperature for 62 hours.[6][9]
-
Cool, neutralize with HCl solution, and dilute to the target concentration with the diluent.[6][9]
Oxidative Degradation:
-
Treat a solution of tetrabenazine with 3-6% H₂O₂ at room temperature or 60°C for a specified duration (e.g., 2 to 24 hours).[1][2]
-
Dilute the resulting solution to the target concentration with the diluent.
Thermal Degradation:
-
Expose the solid tetrabenazine drug substance to dry heat in an oven at a high temperature (e.g., 80°C for 7 days or 105°C for 6 hours).[1][4]
-
Prepare a solution of the heat-stressed sample in the diluent to the target concentration.
Photolytic Degradation:
-
Expose a solution of tetrabenazine to UV light (e.g., in a photostability chamber) to investigate its sensitivity to light.
-
Note that yellowing of tetrabenazine solutions has been associated with photolytic degradation.[9]
Data Presentation
Method Validation Parameters
The following table summarizes the validation parameters for a typical stability-indicating HPLC method for tetrabenazine, as per ICH guidelines.[1][4]
| Parameter | Result |
| Linearity Range | 6.25 - 37.5 µg/mL[4] |
| Correlation Coefficient (r²) | 0.9999[4] |
| Accuracy (% Recovery) | 99.75% - 100.79%[4] |
| Precision (% RSD) | < 2% (typically around 0.45%)[1][4] |
| Limit of Detection (LOD) | 0.04 µg/mL[10] |
| Limit of Quantitation (LOQ) | 0.15 µg/mL[10] |
| Specificity | The method is specific as it can separate the drug from its degradation products.[1] |
Forced Degradation Study Results
The table below presents a summary of the degradation of tetrabenazine under various stress conditions.
| Stress Condition | Reagent/Condition | Duration & Temperature | % Degradation |
| Acid Hydrolysis | 2 N HCl | 30 min at 60°C | 11.54% |
| Alkaline Hydrolysis | 2 N NaOH | 30 min at 60°C | 13.28% |
| Oxidative | 6% H₂O₂ | 2 hours at 60°C | 15.62%[2] |
| Thermal | Dry Heat | 6 hours at 105°C | 8.76% |
| Photolytic | UV Light | Not specified | Degradation observed[9] |
Note: The percentage of degradation can vary depending on the exact experimental conditions.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the stability-indicating assay of tetrabenazine.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. ijpda.org [ijpda.org]
- 3. degres.eu [degres.eu]
- 4. jchps.com [jchps.com]
- 5. jetir.org [jetir.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. giwmscdntwo.gov.np [giwmscdntwo.gov.np]
- 8. ijpda.org [ijpda.org]
- 9. benchchem.com [benchchem.com]
- 10. chemmethod.com [chemmethod.com]
Application Note: Chromatographic Separation of Polar Impurities in Tetrabenazine Drug Product
AN-TBZ-001
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Tetrabenazine (TBZ) and its polar impurities in pharmaceutical drug products. The method is designed for researchers, scientists, and drug development professionals involved in quality control and stability testing of Tetrabenazine. The described protocol provides excellent resolution and sensitivity for key related substances, ensuring accurate assessment of drug purity and degradation.
Introduction
Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used for the symptomatic treatment of hyperkinetic movement disorders, such as chorea associated with Huntington's disease.[] The manufacturing process and storage of Tetrabenazine can lead to the formation of various impurities.[2] Polar impurities are of particular concern as they can impact the drug's efficacy, safety, and stability. Regulatory bodies require stringent control and monitoring of these impurities to ensure the quality of the final drug product.[2]
Forced degradation studies show that Tetrabenazine is susceptible to degradation under acidic, alkaline, oxidative, and thermal stress conditions.[3] This degradation can lead to the formation of several products, including hydrophilic (polar) metabolites and degradants like α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[] Therefore, a validated, stability-indicating analytical method is crucial for separating the active pharmaceutical ingredient (API) from its potential polar impurities and degradation products. This document provides a detailed protocol for such a method.
Experimental Workflow
The overall process from sample receipt to final data analysis is outlined below. This workflow ensures a systematic approach to the analysis of Tetrabenazine and its polar impurities.
Caption: A flowchart of the experimental workflow for Tetrabenazine analysis.
Quantitative Data Summary
The following table summarizes the chromatographic parameters for Tetrabenazine and its key polar impurities/metabolites based on a representative RP-HPLC method. These values are typical and may vary slightly based on the specific system and column used.
| Compound Name | Retention Time (tR) (min) | Relative Retention Time (RRT) | Resolution (Rs) |
| α-Hydroxy Tetrabenazine (Impurity A) | 3.5 | 0.55 | - |
| β-Hydroxy Tetrabenazine (Impurity B) | 4.2 | 0.66 | > 2.0 |
| Tetrabenazine | 6.4 | 1.00 | > 3.0 |
| Dihydrotetrabenazine (Impurity C) | 8.1 | 1.27 | > 2.5 |
Note: Data is synthesized from typical performance characteristics of stability-indicating HPLC methods for Tetrabenazine.[4]
Experimental Protocols
1. Materials and Reagents
-
Tetrabenazine Reference Standard (CRS) and Impurity Standards
-
Tetrabenazine Drug Product (Tablets)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (AR Grade)
-
Orthophosphoric Acid (OPA)
-
High-Purity Water
-
0.45 µm PVDF or Nylon Syringe Filters
2. Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC with UV or PDA Detector |
| Column | Xterra RP18 (150 x 4.6 mm), 3.5 µm or equivalent C18 column[4] |
| Mobile Phase | Buffer:Acetonitrile (50:50, v/v)[4] (Buffer: 0.01M KH2PO4, pH adjusted to 6.8 with OPA) |
| Flow Rate | 1.0 mL/min[4][5] |
| Detection Wavelength | 284 nm[6] |
| Column Temperature | 25 °C[5] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes[4] |
3. Preparation of Solutions
-
Buffer Preparation (0.01M KH2PO4): Dissolve 1.36 g of Potassium Dihydrogen Orthophosphate in 1000 mL of high-purity water. Adjust the pH to 6.8 using dilute orthophosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 (v/v) ratio. Degas the solution by sonication for 15 minutes before use.
-
Diluent Preparation: Use a mixture of Methanol and Water (50:50, v/v) as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 25 mg of Tetrabenazine CRS into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Make up the volume with the diluent.[7]
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 Tetrabenazine tablets.
-
Accurately weigh a quantity of the powder equivalent to 25 mg of Tetrabenazine and transfer it to a 25 mL volumetric flask.[5]
-
Add about 15 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the drug.[5]
-
Make up the volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
4. System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria. Inject the working standard solution six times and evaluate the following parameters:
-
Tailing Factor (T): Should not be more than 1.5.
-
Theoretical Plates (N): Should be not less than 2000.
-
% RSD of Peak Areas: The relative standard deviation for replicate injections should not be more than 2.0%.[6]
Logical Relationship Diagram
The following diagram illustrates the logical relationship between stress conditions and the generation of potential degradation products, which informs the development of a stability-indicating method.
Caption: Logical flow from stress conditions to impurity formation.
The described RP-HPLC method is specific, accurate, and robust for the separation and quantification of Tetrabenazine from its polar impurities in bulk drug and pharmaceutical dosage forms. The protocol is stability-indicating, as demonstrated by its ability to resolve the parent drug from degradation products formed under various stress conditions. This application note provides a comprehensive framework for quality control laboratories and researchers to effectively monitor the purity and stability of Tetrabenazine drug products.
References
Application Note: Characterization of Tetrabenazine Degradation Products Under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabenazine (TBZ) is a reversible human vesicular monoamine transporter type-2 (VMAT2) inhibitor used in the treatment of various hyperkinetic movement disorders, such as the chorea associated with Huntington's disease.[1][2][3] The chemical stability of a drug substance like tetrabenazine is a critical attribute that can affect its safety, efficacy, and shelf-life. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate the performance of forced degradation (stress testing) studies to understand the intrinsic stability of a drug, elucidate degradation pathways, and develop stability-indicating analytical methods.[4][5]
This application note provides a comprehensive overview of the degradation behavior of tetrabenazine under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. It offers detailed protocols for conducting these studies and for the analysis of the resulting degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Summary of Tetrabenazine Degradation Behavior
Forced degradation studies reveal that tetrabenazine is susceptible to degradation under several stress conditions. The drug shows significant degradation in acidic, alkaline, and oxidative environments.[4][6] It is also affected by thermal stress.[4] While some studies report stability under photolytic conditions[4], others have noted the formation of photolytic degradation products, often associated with a yellow discoloration of the solution.[6][7][8] The drug is comparatively stable under neutral hydrolytic conditions.[4][6]
The primary degradation products identified include:
-
Acid-Catalyzed Degradation: Formation of a lipophilic impurity, hypothesized to be the cis-isomer of tetrabenazine, which may have the same mass-to-charge ratio (m/z) as the parent drug but a different chromatographic retention time.[6][7]
-
Oxidative Degradation: An N-oxidation product has been proposed as a major degradant.[4][6]
-
Photolytic Degradation: Two major impurities, 1,11b-dedihydrotetrabenazine (DTBZ) and 1,3,4,11b-detetrahydrotetrabenazine (TTBZ), have been identified.[6][7][8]
Quantitative Data Summary
The following tables summarize representative quantitative data from forced degradation studies on tetrabenazine. The extent of degradation and the number of degradation products can vary based on the exact stress conditions (e.g., concentration of stressor, temperature, duration).
Table 1: Summary of Tetrabenazine Degradation Under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration & Temperature | % Degradation of Tetrabenazine | Number of Major Degradation Products |
| Acid Hydrolysis | 0.5 N HCl | 14 hours @ 50-60°C | Significant | 1-2 |
| Alkaline Hydrolysis | 0.5 N NaOH | 62 hours @ Room Temp | Significant | 1-2 |
| Oxidative | 0.3% H₂O₂ | 48 hours @ Room Temp | Significant | 2 |
| Thermal (Dry Heat) | 105°C | 6 hours | Moderate | 1 |
| Photolytic | UV Light / Suntest® | Variable | Variable | 2 |
| Neutral Hydrolysis | Water | 48 hours @ Room Temp | Stable / Negligible | 0 |
Note: The % degradation is qualitative ("Significant," "Moderate") as exact percentages vary between studies. The data presented is a synthesis of findings to guide experimental design.
Experimental Protocols
This section provides detailed protocols for conducting forced degradation studies on tetrabenazine and analyzing the samples using a stability-indicating RP-HPLC method.
Materials and Reagents
-
Tetrabenazine Reference Standard
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30% Solution
-
Methanol, HPLC Grade
-
Acetonitrile, HPLC Grade
-
Potassium Dihydrogen Orthophosphate, AR Grade
-
Orthophosphoric Acid (OPA), AR Grade
-
Water, HPLC Grade or Milli-Q
Instrumentation
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA or UV detector.
-
Analytical Column: A reverse-phase C18 column, such as Thermo BDS C18 (150 mm x 4.6 mm, 5 µm) or Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm), is suitable.[4][9]
-
Mass Spectrometer (Optional): LC-MS/MS system for identification and characterization of degradation products.[4]
-
pH Meter
-
Water Bath, Hot Air Oven, Photostability Chamber
Preparation of Solutions
-
Mobile Phase (Example): Prepare a buffer of potassium dihydrogen orthophosphate and adjust the pH to 6.8 with dilute orthophosphoric acid.[9] Mix this buffer with methanol in a ratio of 60:40 (v/v).[9] Filter through a 0.45 µm membrane filter and degas.
-
Diluent: The mobile phase is typically used as the diluent.
-
Tetrabenazine Stock Solution (approx. 1 mg/mL): Accurately weigh and dissolve 25 mg of tetrabenazine in a 25 mL volumetric flask with the diluent.
Forced Degradation Protocol
For each condition, a tetrabenazine solution (e.g., 1 mg/mL) is subjected to stress. After the exposure period, the solutions are cooled to room temperature, neutralized if necessary, and diluted with the diluent to a suitable concentration for HPLC analysis (e.g., 25 µg/mL).[9]
-
Acid Degradation:
-
Alkaline Degradation:
-
Oxidative Degradation:
-
Thermal Degradation (Dry Heat):
-
Place the solid tetrabenazine powder in a hot air oven at 105°C for 6 hours.[9]
-
After exposure, cool the powder, weigh it, and prepare a solution of the desired final concentration.
-
-
Photolytic Degradation:
-
Expose a solution of tetrabenazine to UV light (e.g., 254 nm) or in a photostability chamber as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
After the exposure period, dilute the sample to the final concentration.
-
Analytical Method - HPLC
-
Column: Thermo BDS C18 (150 mm x 4.6 mm, 5 µm)[9]
-
Mobile Phase: Methanol:Phosphate Buffer (pH 6.8) (40:60 v/v)[9]
-
Column Temperature: Ambient or 25°C[1]
-
Retention Time of Tetrabenazine: Approximately 5.1 minutes under these conditions.[9]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting a forced degradation study of tetrabenazine.
Caption: Workflow for Tetrabenazine Forced Degradation Study.
Degradation Relationships
This diagram shows the relationship between the stress conditions and the types of degradation products formed.
Caption: Tetrabenazine Degradation Pathways under Stress.
Conclusion
Tetrabenazine demonstrates predictable degradation under standard forced degradation conditions. The primary pathways involve isomerization under acidic stress, oxidation, and hydrolysis under alkaline conditions. The provided protocols and analytical methods serve as a robust starting point for researchers in quality control, stability testing, and formulation development. The stability-indicating HPLC method is effective in separating the parent drug from its major degradation products, ensuring accurate quantification and monitoring of tetrabenazine's stability in various pharmaceutical preparations. Further characterization using mass spectrometry is recommended for definitive structural elucidation of unknown impurities.
References
- 1. ijpda.org [ijpda.org]
- 2. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Behaviour of Tetrabenazine in Acid Medium: Reassessment and Impact on Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jchps.com [jchps.com]
- 10. jetir.org [jetir.org]
- 11. degres.eu [degres.eu]
Application of NMR Spectroscopy in the Identification and Quantification of Tetrabenazine Impurities
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as chorea associated with Huntington's disease.[][2] The control of impurities in the final drug substance is a critical aspect of pharmaceutical development and manufacturing to ensure its safety and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the identification, structural elucidation, and quantification of impurities in pharmaceuticals.[3][4] Its non-destructive nature and ability to provide detailed structural information make it an invaluable tool for impurity profiling.[3][4] Furthermore, quantitative NMR (qNMR) allows for the determination of the purity of a substance and the concentration of its impurities, often without the need for a specific reference standard for each impurity.[5][6]
This application note provides a detailed overview and protocols for the use of NMR spectroscopy in the identification and quantification of potential impurities in tetrabenazine.
Common Impurities of Tetrabenazine
Impurities in tetrabenazine can originate from the synthesis process, degradation of the drug substance, or storage. These can include starting materials, intermediates, by-products, and degradation products.[]
Potential Synthesis-Related Impurities:
-
6,7-Dimethoxy-3,4-dihydroisoquinoline: A key intermediate in the synthesis of tetrabenazine.
-
N-(3,4-Dimethoxyphenethyl)formamide: A potential precursor or related substance.
-
5-Methyl-3-methylene-2-hexanone: A reagent used in the synthesis.
Potential Degradation Products and Metabolites:
-
Dihydrotetrabenazine (DHTBZ) isomers: Tetrabenazine is metabolized in the liver to form two major active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[] These exist as multiple stereoisomers and are significant impurities to monitor.
-
1,11b-Dedihydrotetrabenazine and 1,3,4,11b-Detetrahydrotetrabenazine: Identified as photolytic degradation products.[7]
-
N-oxidation product: A potential oxidative degradation product.[7]
-
cis-Tetrabenazine: An isomer that can form under acidic conditions.[7]
Data Presentation: NMR Chemical Shifts of Tetrabenazine and its Impurities
The following tables summarize the ¹H and ¹³C NMR chemical shifts for tetrabenazine and some of its key impurities. This data is essential for the identification of these compounds in an NMR spectrum of a tetrabenazine sample.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Tetrabenazine and Dihydrotetrabenazine Stereoisomers in CDCl₃. [8]
| Compound | Aromatic-H | OCH₃ | Other Key Signals |
| (±)-Tetrabenazine | 6.62 (s, 1H), 6.55 (s, 1H) | 3.85 (s, 3H), 3.82 (s, 3H) | 3.52 (m, 1H), 3.28 (dd, 1H), 3.20–3.05 (m, 2H), 2.89 (dd, 1H), 2.79–2.65 (m, 2H), 2.48–2.63 (m, 2H), 2.35 (t, 1H), 1.85–1.76 (m, 1H), 1.72–1.57 (m, 1H), 1.13–0.96 (m, 1H), 0.90 (m, 6H) |
| (+)-(2R,3R,11bR)-Dihydrotetrabenazine | 6.68 (s, 1H), 6.59 (s, 1H) | 3.85 (s, 6H) | 4.09 (bs, 1H), 3.50 (d, 1H), 3.12 (m, 1H), 2.99–2.96 (m, 1H), 2.71–2.53 (m, 3H), 2.46–2.38 (m, 2H), 2.00 (m, 1H), 1.76–1.66 (m, 2H), 1.31–1.15 (m, 2H), 0.96–0.92 (m, 6H) |
| (-)-(2S,3S,11bS)-Dihydrotetrabenazine | 6.68 (s, 1H), 6.59 (s, 1H) | 3.85 (s, 6H) | 4.09 (bs, 1H), 3.50 (d, 1H), 3.12 (m, 1H), 2.99–2.96 (m, 1H), 2.71–2.53 (m, 3H), 2.46–2.38 (m, 2H), 2.00 (m, 1H), 1.76–1.66 (m, 2H), 1.31–1.15 (m, 2H), 0.96–0.92 (m, 6H) |
| (+)-(2S,3R,11bR)-Dihydrotetrabenazine | 6.67 (s, 1H), 6.58 (s, 1H) | 3.87 (s, 6H) | 3.43–3.34 (m, 1H), 3.14–2.96 (m, 4H), 2.65–2.54 (m, 2H), 2.53 (ddd, 1H), 2.01–1.94 (m, 1H), 1.77–1.64 (m, 2H), 1.62–1.36 (m, 2H), 1.10–0.99 (m, 1H), 0.95–0.70 (m, 6H) |
| (-)-(2R,3S,11bS)-Dihydrotetrabenazine | 6.67 (s, 1H), 6.58 (s, 1H) | 3.87 (s, 6H) | 3.43–3.34 (m, 1H), 3.14–2.96 (m, 4H), 2.65–2.54 (m, 2H), 2.53 (ddd, 1H), 2.01–1.94 (m, 1H), 1.77–1.64 (m, 2H), 1.62–1.36 (m, 2H), 1.10–0.99 (m, 1H), 0.95–0.70 (m, 6H) |
| (-)-(2R,3S,11bR)-Dihydrotetrabenazine | 6.68 (s,1H), 6.58 (s,1H) | 3.84 (s, 6H) | 3.39 (ddd, 1H), 3.15–2.97 (m, 4H), 2.66–2.55 (m, 2H), 2.45 (ddd, 1H), 1.98 (t, 1H), 1.78–1.43 (m, 5H), 1.14–1.01 (m, 1H), 0.94 (d, 3H), 0.92 (d, 3H) |
| (+)-(2S,3S,11bS)-Dihydrotetrabenazine | 6.68 (s,1H), 6.58 (s,1H) | 3.84 (s, 6H) | 3.39 (ddd, 1H), 3.15–2.97 (m, 4H), 2.66–2.55 (m, 2H), 2.45 (ddd, 1H), 1.98 (t, 1H), 1.78–1.43 (m, 5H), 1.14–1.01 (m, 1H), 0.94 (d, 3H), 0.92 (d, 3H) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Tetrabenazine and Dihydrotetrabenazine Stereoisomers in CDCl₃. [8]
| Compound | Aromatic-C | OCH₃ | C=O | Other Key Signals |
| (±)-Tetrabenazine | 147.8, 147.5, 128.6, 111.5, 107.9 | 56.0, 55.9 | 210.0 | 62.4, 61.5, 50.5, 47.6, 47.5, 35.0, 29.3, 25.4, 23.2, 22.1 |
| (+)-(2R,3R,11bR)-Dihydrotetrabenazine | 147.39, 147.13, 130.07, 126.94, 111.56, 108.10 | 56.00, 55.83 | - | 68.03, 56.39, 56.35, 52.48, 39.20, 38.86, 37.81, 29.22, 24.87, 22.95 |
| (-)-(2S,3S,11bS)-Dihydrotetrabenazine | 147.39, 147.13, 130.07, 126.94, 111.56, 108.10 | 56.00, 55.83 | - | 68.03, 56.39, 56.35, 52.48, 39.20, 38.86, 37.81, 29.22, 24.87, 22.95 |
| (+)-(2S,3R,11bR)-Dihydrotetrabenazine | 147.50, 147.23, 129.36, 126.42, 111.49, 107.96 | 55.94, 55.84 | - | 74.63, 60.88, 60.08, 51.89, 41.65, 40.58, 39.70, 29.18, 25.35, 24.12, 21.76 |
| (-)-(2R,3S,11bS)-Dihydrotetrabenazine | 147.50, 147.23, 129.36, 126.42, 111.49, 107.96 | 55.94, 55.84 | - | 74.63, 60.88, 60.08, 51.89, 41.65, 40.58, 39.70, 29.18, 25.35, 24.12, 21.76 |
| (-)-(2R,3S,11bR)-Dihydrotetrabenazine | 147.6, 147.3, 129.4, 126.5, 111.6, 108.1 | 56.0, 55.9 | - | 74.6, 60.9, 60.1, 51.9, 41.7, 40.6, 39.7, 29.2, 25.4, 24.1, 21.8 |
| (+)-(2S,3S,11bS)-Dihydrotetrabenazine | 147.6, 147.3, 129.4, 126.5, 111.6, 108.1 | 56.0, 55.9 | - | 74.6, 60.9, 60.1, 51.9, 41.7, 40.6, 39.7, 29.2, 25.4, 24.1, 21.8 |
Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of 6,7-Dimethoxy-3,4-dihydroisoquinoline in CDCl₃. [9]
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | 8.24 (t, 1H), 6.81 (s, 1H), 6.68 (s, 1H), 3.92 (s, 3H), 3.90 (s, 3H), 3.74 (ddd, 2H), 2.68 (dd, 2H) |
| ¹³C NMR | 159.6, 151.2, 147.8, 129.9, 121.5, 110.4, 110.4, 56.1, 56.0, 47.4, 24.8 |
Experimental Protocols
Sample Preparation for NMR Analysis
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the tetrabenazine sample into a clean, dry vial. For quantitative analysis, the weight should be recorded with high precision.
-
Solvent Selection: Choose a deuterated solvent in which tetrabenazine and its potential impurities are soluble. Chloroform-d (CDCl₃) is a common choice.[8]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Internal Standard (for qNMR): For quantitative analysis, accurately weigh a suitable internal standard into the same vial. The internal standard should have a known purity, be stable, and have signals that do not overlap with the analyte or impurity signals. Maleic acid or 1,4-dinitrobenzene are common choices.
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample and internal standard.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution to a clean, dry 5 mm NMR tube.
-
Final Volume Adjustment: Ensure the final volume in the NMR tube is appropriate for the spectrometer being used (typically around 0.6 mL).
NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity, which is crucial for detecting and quantifying low-level impurities.
¹H NMR Acquisition Parameters (Qualitative and Quantitative):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 for qualitative analysis. For quantitative analysis, a higher number of scans may be required to achieve an adequate signal-to-noise ratio (S/N > 250:1 for <1% precision).
-
Relaxation Delay (D1): For quantitative analysis, a sufficiently long relaxation delay is critical to ensure complete relaxation of all protons. A D1 of at least 5 times the longest T₁ of any signal of interest is recommended (typically 20-30 seconds for qNMR).
-
Acquisition Time (AQ): A sufficiently long acquisition time (e.g., 3-4 seconds) to ensure good digital resolution.
-
Spectral Width (SW): Typically 12-16 ppm to cover the entire proton chemical shift range.
-
Temperature: Maintain a constant temperature (e.g., 298 K) to minimize chemical shift variations.
¹³C NMR Acquisition Parameters (Qualitative):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): Typically 200-250 ppm.
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H) and perform Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integration: Integrate the signals corresponding to the tetrabenazine and its impurities. For qNMR, integrate a well-resolved signal of the internal standard as well.
-
Impurity Identification: Compare the chemical shifts and coupling patterns of the observed signals with the data in Tables 1, 2, and 3, and with literature data for known impurities.
-
Quantification (qNMR): The amount of an impurity can be calculated using the following formula when an internal standard is used:
AmountImpurity = (IImpurity / NImpurity) * (NStandard / IStandard) * (MWImpurity / MWStandard) * AmountStandard
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
Visualization of Workflows
Logical Workflow for Impurity Identification
The following diagram illustrates the logical workflow for identifying an unknown impurity in a tetrabenazine sample using NMR spectroscopy.
References
- 2. daicelpharmastandards.com [daicelpharmastandards.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for (2-Acetyl-4-methylpentyl)trimethylammonium Iodide in Pharmaceutical Quality Control
Disclaimer: Extensive literature searches indicate that (2-Acetyl-4-methylpentyl)trimethylammonium Iodide, with CAS Number 1069-62-1, is not a commonly utilized reagent in standard pharmaceutical quality control procedures.[1][2][3][4] Its primary documented relevance in the pharmaceutical sector is as a known impurity of the drug Tetrabenazine, an antipsychotic medication.[1][2][]
However, based on its chemical structure as a quaternary ammonium salt, this document outlines its hypothetical application as a cationic ion-pairing reagent in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This application is plausible for the quality control analysis of acidic drug substances or excipients that exhibit poor retention on conventional C18 or C8 columns. Quaternary ammonium compounds are known for their role as cationic surfactants and have applications in various analytical and pharmaceutical processes.[6][7]
Application Note 1: Hypothetical Use as an Ion-Pairing Reagent in RP-HPLC
Introduction:
Ion-pair chromatography is a technique used in liquid chromatography to separate and quantify ionic and highly polar substances on a reversed-phase column.[8][9] For the analysis of acidic compounds, which are anionic at a suitable pH, a cationic ion-pairing reagent is added to the mobile phase. This reagent, such as the hypothetical use of this compound, forms a neutral ion pair with the anionic analyte. This neutral complex has increased hydrophobicity, leading to greater retention on the non-polar stationary phase and enabling effective separation.[8][10]
Principle:
The positively charged trimethylammonium group of this compound would electrostatically interact with an anionic analyte. The lipophilic alkyl chain of the reagent would, in turn, interact with the non-polar stationary phase (e.g., C18), effectively retaining the ion pair for separation.
Potential Applications:
-
Quantification of acidic Active Pharmaceutical Ingredients (APIs) in finished products.
-
Determination of acidic impurities or degradation products in drug substances.
-
Analysis of water-soluble vitamins or other polar acidic compounds in pharmaceutical formulations.
Data Presentation: Hypothetical HPLC Method Validation Parameters
The following table summarizes plausible quantitative data for a hypothetical HPLC method developed for the quantification of an acidic API using this compound as an ion-pairing reagent.
| Parameter | Specification | Hypothetical Result |
| Linearity | ||
| Range | 50 - 150 µg/mL | 50.5 - 151.5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Accuracy | ||
| Recovery at 80% | 98.0 - 102.0% | 99.5% |
| Recovery at 100% | 98.0 - 102.0% | 100.2% |
| Recovery at 120% | 98.0 - 102.0% | 99.8% |
| Precision | ||
| Repeatability (RSD) | ≤ 2.0% | 0.85% |
| Intermediate Precision (RSD) | ≤ 2.0% | 1.20% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |
| Specificity | No interference from placebo | Confirmed |
Experimental Protocols
Protocol 1: Preparation of Ion-Pairing Mobile Phase
Objective: To prepare a mobile phase for RP-HPLC containing this compound as a cationic ion-pairing reagent.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or a suitable buffer salt (e.g., potassium phosphate monobasic)
-
0.45 µm membrane filter
Procedure:
-
Aqueous Component Preparation: a. Weigh an appropriate amount of this compound to achieve a final concentration typically in the range of 5-20 mM. For 1 liter of a 10 mM solution, use 3.13 g of the reagent (Molecular Weight: 313.22 g/mol ).[][11] b. Dissolve the reagent in approximately 900 mL of deionized water. c. Adjust the pH of the solution to the desired value (e.g., pH 3.0) using phosphoric acid. The pH should be chosen to ensure the analyte of interest is in its anionic form. d. Add deionized water to bring the final volume to 1000 mL. e. Filter the aqueous solution through a 0.45 µm membrane filter to remove any particulate matter.
-
Mobile Phase Preparation: a. Mix the prepared aqueous ion-pairing solution with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 60:40 v/v aqueous:acetonitrile). b. Degas the final mobile phase using sonication or vacuum degassing before use in the HPLC system.
Protocol 2: Hypothetical HPLC Method for the Analysis of an Acidic API
Objective: To quantify an acidic API in a pharmaceutical formulation using ion-pair RP-HPLC.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: 60% 10 mM this compound in water (pH 3.0 with H₃PO₄) and 40% Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: As appropriate for the analyte (e.g., 254 nm).
-
Run Time: 15 minutes
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard of the acidic API in the mobile phase. Perform serial dilutions to create calibration standards at different concentrations (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Sample Preparation: a. Weigh and finely powder a representative number of tablets. b. Transfer a quantity of powder equivalent to one average tablet weight into a volumetric flask. c. Add a suitable diluent (e.g., mobile phase), sonicate to dissolve the API, and dilute to the mark. d. Filter the solution through a 0.45 µm syringe filter to remove excipients.
-
Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solutions in sequence to construct a calibration curve. c. Inject the sample solution. d. Calculate the concentration of the API in the sample by comparing its peak area to the calibration curve.
Mandatory Visualizations
References
- 1. echemi.com [echemi.com]
- 2. This compound | 1069-62-1 [chemicalbook.com]
- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 4. indiamart.com [indiamart.com]
- 6. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. Quaternary ammonium compounds (QAC) in food - Eurofins Scientific [eurofins.de]
- 8. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 9. Ion-pair chromatography .pptx [slideshare.net]
- 10. High-speed ion-pair partition chromatography in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C11H24INO | CID 86641883 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting peak tailing for quaternary ammonium compounds in reverse-phase HPLC
This guide provides troubleshooting strategies and frequently asked questions to address peak tailing for quaternary ammonium compounds in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a common problem for quaternary ammonium compounds?
Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half.[1][2] For an ideal, symmetrical peak, the tailing factor (Tf) or asymmetry factor (As) is 1.0. A value greater than 1.2 indicates significant tailing.[3] Quaternary ammonium compounds are permanently positively charged basic molecules.[4] This positive charge leads to strong secondary interactions with negatively charged residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18), causing peak tailing.[1][5][6][7] This issue is more pronounced at a mobile phase pH above 3, where silanol groups become ionized (deprotonated).[5][8]
Q2: How does mobile phase pH affect peak shape for quaternary ammonium compounds?
Mobile phase pH is a critical factor influencing peak shape.[9][10] The primary cause of tailing for basic compounds like quaternary amines is the interaction with ionized silanol groups on the silica packing.[6][8]
-
At low pH (≤ 3.0): Silanol groups are protonated (neutral), which minimizes their ability to interact with the positively charged quaternary ammonium compounds through ion exchange.[1][2][11] This typically results in a more symmetrical peak shape.
-
At mid-to-high pH (> 3.0): Silanol groups become deprotonated and negatively charged, leading to strong electrostatic interactions with the cationic analytes, which is a major cause of peak tailing.[5][8]
Since quaternary ammonium compounds have a permanent positive charge, their ionization state is not affected by mobile phase pH, unlike weak bases.[4] Therefore, the main strategy is to control the ionization of the stationary phase.
Q3: Besides pH, what other mobile phase modifications can improve peak shape?
Several mobile phase additives can be used to reduce secondary interactions and improve peak symmetry.
-
Competing Bases (Silanol Suppressors): Additives like triethylamine (TEA) are added to the mobile phase.[11][12] The protonated TEA competes with the quaternary ammonium analyte for interaction with the active silanol sites, effectively masking them and improving peak shape.[11] However, these suppressors can sometimes shorten column lifetime.[11]
-
Increased Buffer Concentration: Increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., 25 mM or higher) can help mask residual silanol activity and reduce tailing.[13][14][15]
-
Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA) can serve a dual purpose. They lower the mobile phase pH to suppress silanol ionization and also form a neutral ion-pair with the positively charged analyte, which can improve retention and peak shape.[6][16]
Q4: Can my choice of HPLC column cause peak tailing?
Yes, the column is a primary factor.[1]
-
Residual Silanols: Traditional silica-based columns (Type A silica) often have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate tailing for basic compounds.[1][11]
-
End-capping: Modern columns are often "end-capped," where residual silanols are chemically bonded with a small silylating agent to make them inert.[5][7] Using a column with high-density bonding and thorough end-capping is crucial for analyzing basic compounds.[3][14]
-
Column Failure: Physical issues like a void at the column inlet or a blocked frit can distort all peaks in the chromatogram, including causing tailing.[2][3]
Q5: Are there alternative column chemistries better suited for quaternary ammonium compounds?
When mobile phase optimization is insufficient, switching to a different stationary phase is an effective strategy.
-
Type B Silica Columns: Modern, high-purity "Type B" silica columns have significantly fewer metal impurities and active silanols, leading to much-improved peak shapes for basic compounds.[1]
-
Polar-Embedded or Polar-Endcapped Phases: These columns have a polar functional group incorporated near the silica surface or at the end of the alkyl chain, which helps to shield the analyte from silanol interactions.[3]
-
Hybrid Silica Columns: These columns are made from a hybrid of silica and organosiloxane materials, offering better pH stability and reduced silanol activity.[1] Some are stable up to pH 12, allowing for the analysis of basic compounds in their neutral state (though this does not apply to permanently charged quaternary amines).
-
HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds like quaternary amines.[17][18] HILIC stationary phases (e.g., bare silica, zwitterionic, or amide) retain compounds based on partitioning into a water-enriched layer on the surface, often providing good peak shapes without ion-pairing reagents.[17]
-
Mixed-Mode Columns: These columns possess both reversed-phase and ion-exchange characteristics.[4][19] The ion-exchange functionality provides a controlled interaction site for the quaternary amine, preventing uncontrolled interactions with silanols and leading to sharp, symmetrical peaks.[4]
Troubleshooting Guides
Issue: Tailing peak observed for a quaternary ammonium compound.
This troubleshooting workflow provides a step-by-step approach to diagnosing and resolving peak tailing.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Data & Protocols
Table 1: Mobile Phase Adjustments for Peak Shape Improvement
| Parameter | Recommended Action | Typical Values/Ranges | Rationale & Notes |
| Mobile Phase pH | Lower the pH of the aqueous mobile phase component. | pH 2.5 - 3.5[3][11] | Protonates residual silanol groups, minimizing secondary ionic interactions.[2] Ensure column is stable at low pH. |
| Buffer Strength | Increase the concentration of the buffer salts. | 25 - 50 mM[3] | Higher ionic strength helps to mask active silanol sites. Useful when pH cannot be lowered significantly. |
| Competing Base | Add a silanol suppressor like Triethylamine (TEA). | 5 - 25 mM[11] | The protonated additive competes with the analyte for active silanol sites. Can shorten column life.[11] |
| Ion-Pairing Reagent | Add an ion-pairing reagent like Trifluoroacetic Acid (TFA). | 0.05% - 0.1% (v/v)[6] | Lowers pH and forms a neutral ion-pair with the analyte, which can improve peak shape and retention.[6] Can cause ion suppression in MS detection. |
Table 2: Alternative Column Selection Guide
| Column Type | Separation Principle | Best For... | Key Advantages |
| Modern End-Capped C18/C8 (Type B Silica) | Reversed-Phase | General purpose analysis of hydrophobic quaternary amines. | Reduced silanol activity compared to older columns, providing better peak shape.[1] |
| Polar-Embedded | Reversed-Phase with secondary polar interactions. | Improving peak shape without aggressive mobile phase additives. | Polar group shields analytes from silanol interactions.[3] |
| HILIC (e.g., Silica, Zwitterionic) | Hydrophilic Interaction | Highly polar, hydrophilic quaternary ammonium compounds. | Excellent retention for polar compounds without ion-pairing reagents; MS-friendly.[17][18] |
| Mixed-Mode | Reversed-Phase + Ion-Exchange | Quaternary amines of varying polarity when other methods fail. | Provides controlled ionic retention, leading to excellent peak shapes.[4][19] |
| Polymer-Based | Reversed-Phase (non-silica support) | When silanol interactions are intractable. | Eliminates silanol groups entirely, but may have lower efficiency than silica-based columns.[1] |
Experimental Protocol: Mobile Phase pH Screening
-
Prepare Stock Buffers: Prepare 100 mM stock solutions of ammonium formate and ammonium acetate.
-
Prepare Aqueous Mobile Phase A:
-
Create three separate aqueous mobile phases (e.g., 20 mM ammonium formate).
-
Adjust the pH of each to 3.0, 3.5, and 4.0 using formic acid.[20]
-
Filter each mobile phase through a 0.22 µm filter.
-
-
Prepare Organic Mobile Phase B: Use HPLC-grade acetonitrile or methanol.
-
Equilibrate the System: Start with the pH 4.0 mobile phase. Equilibrate the column with your initial gradient conditions for at least 15 column volumes.
-
Inject Standard: Inject a standard solution of your quaternary ammonium compound and record the chromatogram. Note the tailing factor and retention time.
-
Test Lower pH: Switch to the pH 3.5 mobile phase, re-equilibrate the system thoroughly, and inject the standard again.
-
Test Lowest pH: Repeat the process with the pH 3.0 mobile phase.
-
Analyze Results: Compare the chromatograms. A significant improvement in peak symmetry should be observed as the pH is lowered.[20][21]
Mechanism of Peak Tailing and Mitigation
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing and how mobile phase modifications can prevent them.
Caption: Mechanism of silanol interaction and its mitigation at low pH.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. acdlabs.com [acdlabs.com]
- 3. uhplcs.com [uhplcs.com]
- 4. sielc.com [sielc.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. support.waters.com [support.waters.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. labcompare.com [labcompare.com]
- 15. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 16. itwreagents.com [itwreagents.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Peak tailing for quaternary ammonium compound on C18 column - Chromatography Forum [chromforum.org]
- 19. helixchrom.com [helixchrom.com]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
Improving mass spectrometry sensitivity for (2-Acetyl-4-methylpentyl)trimethylammonium Iodide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the mass spectrometry sensitivity for the analysis of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of this compound, a quaternary ammonium compound (QAC).
Question 1: Why am I observing a weak or no signal for my analyte?
A weak or absent signal is a common problem and can stem from several factors. The primary suspect is often ion suppression, a phenomenon where other components in your sample interfere with the ionization of your target analyte in the mass spectrometer's source.
Possible Causes and Solutions:
-
Inappropriate Mobile Phase Additives: Strong ion-pairing agents like Trifluoroacetic Acid (TFA) are notorious for causing severe signal suppression of positively charged analytes like QACs. The trifluoroacetate anion can form a strong ion pair with the quaternary ammonium cation, neutralizing its charge and rendering it undetectable by the mass spectrometer.
-
Solution: Replace strong ion-pairing agents with MS-friendly alternatives. Formic acid (0.1%) or ammonium formate (10-20 mM) are excellent choices that provide good chromatographic performance without significant ion suppression.
-
-
Complex Sample Matrix: Biological matrices such as plasma and urine contain numerous endogenous compounds, like phospholipids, that can co-elute with your analyte and suppress its ionization.
-
Solution: Implement a robust sample preparation method to remove interfering matrix components. Solid-Phase Extraction (SPE) with weak cation-exchange cartridges is highly effective for isolating QACs.
-
-
Suboptimal Ionization Source Parameters: The efficiency of analyte ionization is highly dependent on the settings of the electrospray ionization (ESI) source.
-
Solution: Optimize key ESI source parameters, including capillary voltage, nebulizer gas pressure, and desolvation temperature. A systematic optimization of these parameters can significantly enhance signal intensity.
-
Question 2: My chromatographic peak shape is poor (e.g., tailing, fronting, or broad). What can I do?
Poor peak shape can compromise both sensitivity and the accuracy of quantification. For a polar compound like this compound, this is often a chromatographic issue.
Possible Causes and Solutions:
-
Inappropriate Column Chemistry: Standard reversed-phase columns (e.g., C18) offer limited retention for highly polar compounds like QACs, leading to poor peak shape and co-elution with matrix interferences.
-
Solution: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC is specifically designed for the separation of polar compounds and often provides superior retention and peak shape for QACs.
-
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can lead to peak tailing due to unwanted interactions with the positively charged analyte.
-
Solution: Use a column with end-capping or a polymer-based stationary phase to minimize these secondary interactions. Adjusting the mobile phase pH and ionic strength can also help mitigate this issue.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended LC-MS/MS method for analyzing this compound?
Q2: How can I minimize matrix effects?
Matrix effects, which can lead to either ion suppression or enhancement, are a significant challenge in quantitative mass spectrometry.
-
Effective Sample Preparation: As mentioned in the troubleshooting guide, Solid-Phase Extraction (SPE) is a powerful tool for removing matrix components.
-
Chromatographic Separation: Optimizing your chromatography to separate the analyte from co-eluting matrix components is crucial. HILIC can be particularly effective in separating polar analytes from less polar matrix interferences.
-
Use of an Internal Standard: Employing a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and other sources of variability in the analytical workflow.
Q3: What are typical ESI source parameters for QAC analysis?
Optimal source parameters are instrument-dependent, but here are some general starting points for positive ion mode ESI:
-
Capillary Voltage: 3.0–4.5 kV
-
Nebulizer Gas Pressure: 30–60 psi
-
Drying Gas Flow: 5–10 L/min
-
Drying Gas Temperature: 250–350 °C
It is essential to optimize these parameters for your specific instrument and analyte.
Quantitative Data Summary
The following table summarizes typical performance metrics from published LC-MS/MS methods for the analysis of various quaternary ammonium compounds. This data can serve as a benchmark for what to expect when developing a method for this compound.
| Parameter | Range of Values | Analyte Class | Reference |
| Limit of Detection (LOD) | 0.007 - 2.103 ng/mL | Various QACs | |
| Limit of Quantification (LOQ) | 10.00 µg/L | Various QACs | |
| Recovery | 76.8% - 102.5% | Various QACs | |
| Linear Range | 5.00 - 500.00 µg/L | Various QACs |
Experimental Protocols
Recommended Protocol: HILIC-MS/MS Analysis of this compound
This protocol is a synthesized recommendation based on best practices for the analysis of polar quaternary ammonium compounds.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a weak cation-exchange (WCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute the sample (e.g., plasma, urine) with a weak acidic buffer (e.g., 2% formic acid in water) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the weak acidic buffer, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A UHPLC or HPLC system.
-
Column: HILIC column (e.g., Amide, Zwitterionic, or Silica phase), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95% to 50% B
-
8-9 min: 50% B
-
9-9.1 min: 50% to 95% B
-
9.1-12 min: 95% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will be the molecular ion [M]+.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low MS signal intensity.
Preventing on-column degradation of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the on-column degradation of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a quaternary ammonium salt.[1][2][3][4] It is recognized as an impurity of the drug Tetrabenazine.[5][] Its chemical structure includes a permanently charged quaternary ammonium head group and a ketone (acetyl) functional group.[1]
Q2: Why is this compound prone to on-column degradation during HPLC analysis?
The structure of this compound contains two key functionalities that make it susceptible to degradation under certain chromatographic conditions:
-
Quaternary Ammonium Group: This positively charged group can undergo Hofmann elimination, particularly at elevated temperatures and high pH.[7][8][9][10]
-
Acetyl (Ketone) Group: The ketone functional group can be susceptible to hydrolysis under both acidic and basic conditions.[11][12][13]
Additionally, as a basic compound, it is prone to strong interactions with acidic residual silanol groups on silica-based HPLC columns, which can lead to peak tailing and potentially catalyze degradation.[14][15][16]
Q3: What are the common signs of on-column degradation for this compound?
Common indicators of on-column degradation include:
-
Appearance of unexpected peaks in the chromatogram.
-
Loss of peak area and poor reproducibility.
-
Baseline disturbances.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the on-column degradation of this compound.
Issue 1: Appearance of Extra Peaks or Poor Peak Shape (Tailing)
| Potential Cause | Troubleshooting Strategy | Rationale |
| Secondary Interactions with Silanols | Lower the mobile phase pH to 2.5-4.0 using an additive like formic acid or phosphoric acid.[14][15][18] | Protonating the residual silanol groups on the column's stationary phase minimizes their interaction with the positively charged quaternary ammonium group, reducing peak tailing and potential catalytic degradation.[16] |
| Use a modern, high-purity, end-capped C18 or a specialized column for basic compounds. | End-capped columns have fewer free silanol groups, reducing the sites for secondary interactions.[18] | |
| Hofmann Elimination | Avoid high pH mobile phases (pH > 8). | Basic conditions can promote Hofmann elimination of the quaternary ammonium group, leading to the formation of an alkene and a tertiary amine.[8][9] |
| Maintain a low column temperature (e.g., 25-30 °C). | High temperatures can provide the energy needed for the elimination reaction to occur on the column.[8] | |
| Ketone Hydrolysis | Maintain a mildly acidic to neutral mobile phase pH (e.g., pH 3-7). | Both strongly acidic and basic conditions can catalyze the hydrolysis of the acetyl group.[11][12][13] |
| Column Overload | Reduce the sample concentration or injection volume. | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[16] |
Quantitative Data Summary
| Parameter | Recommended Range | Potential Impact Outside Range |
| Mobile Phase pH | 2.5 - 7.0 | < 2.5: Potential for stationary phase hydrolysis. > 7.0: Increased risk of Hofmann elimination and silanol interactions.[15] |
| Column Temperature | 25 - 40 °C | > 40 °C: Increased risk of Hofmann elimination and other degradation pathways. |
| Buffer Concentration | 10 - 50 mM | < 10 mM: Poor pH control, leading to inconsistent interactions. > 50 mM: Potential for salt precipitation and MS incompatibility.[14] |
Experimental Protocols
Protocol 1: Method Development for Stability Assessment
This protocol outlines a procedure to develop a stable HPLC method for this compound.
-
Column Selection:
-
Start with a modern, end-capped C18 column (e.g., 100 x 4.6 mm, 2.7 µm).
-
If peak tailing persists, consider a column with a different stationary phase, such as one with a polar-embedded group or a phenyl-hexyl phase.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Prepare fresh mobile phases daily and degas thoroughly.
-
-
Initial HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: UV at 210 nm (or other appropriate wavelength) or Mass Spectrometer.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to determine the approximate retention time.
-
-
Optimization and Stability Check:
-
Inject a standard solution of this compound.
-
Assess peak shape and for the presence of any degradation peaks.
-
To confirm degradation, perform forced degradation studies on the standard (e.g., by treating with mild acid, base, and heat) and inject the resulting solutions to identify the retention times of potential degradants.
-
Systematically adjust the mobile phase pH (within the 2.5-7.0 range) and column temperature to find the optimal conditions that provide good peak shape with no evidence of degradation.
-
Visualizations
Logical Troubleshooting Workflow
References
- 1. This compound | C11H24INO | CID 86641883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 3. echemi.com [echemi.com]
- 4. This compound [lgcstandards.com]
- 5. This compound | 1069-62-1 [chemicalbook.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uhplcs.com [uhplcs.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. pharmacyfreak.com [pharmacyfreak.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Trace-Level Impurity Analysis in Active Pharmaceutical Ingredients
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and answers to frequently asked questions (FAQs) to help you navigate the complexities of analyzing trace-level impurities in Active Pharmaceutical Ingredients (APIs).
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments in a user-friendly question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Issues
Question 1: I'm observing peak tailing for my impurity peaks. What are the potential causes and how can I resolve this?
Answer: Peak tailing, where a peak has a long, sloping end, is a common issue in HPLC analysis. It can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.
-
Solution: Use an end-capped column to minimize these interactions. You can also adjust the mobile phase pH to be at least 2 units below the pKa of the impurity to ensure it remains in a single, non-ionized form.[1] Adding a basic modifier like triethylamine (TEA) to the mobile phase can also help.[1]
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[1]
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can affect peak shape.
-
Solution: Implement a regular column flushing protocol with appropriate solvents. If the column is old or has been used extensively, it may need to be replaced.[2]
-
Question 2: My chromatogram shows significant baseline noise and drift. What troubleshooting steps should I take?
Answer: Baseline noise and drift can obscure small impurity peaks and affect the accuracy of quantification. Here are the common causes and solutions:
-
Contaminated Mobile Phase: Impurities in your solvents or mobile phase additives are a frequent source of baseline noise.
-
Solution: Always use high-purity, HPLC-grade solvents and prepare mobile phases fresh daily. Ensure all buffers are fully dissolved and the mobile phase is filtered before use.[3]
-
-
Air Bubbles in the System: Trapped air bubbles in the pump or detector can cause pressure fluctuations and baseline spikes.
-
Solution: Thoroughly degas the mobile phase using an inline degasser, helium sparging, or sonication.[4] Purge the pump to remove any trapped air.
-
-
Detector Lamp Issues: An aging or failing detector lamp can lead to an unstable baseline.
-
Solution: Check the lamp's energy output. If it's low, the lamp may need to be replaced.[4]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the column and detector, causing baseline drift.
-
Solution: Use a column oven to maintain a consistent temperature.[4]
-
Question 3: I'm seeing "ghost peaks" in my chromatogram that are not present in my sample. Where are they coming from?
Answer: Ghost peaks are extraneous peaks that can appear in a chromatogram and are often due to contamination or carryover.
-
Contaminated Mobile Phase or System: Impurities in the mobile phase or buildup of contaminants in the injector or column can lead to ghost peaks.
-
Solution: Use high-purity solvents and regularly flush the HPLC system, including the injector and column, with a strong solvent.
-
-
Carryover from Previous Injections: Residual sample from a previous, more concentrated injection can elute in a subsequent run.
-
Solution: Optimize the injector wash method to ensure the needle and sample loop are thoroughly cleaned between injections.
-
-
Late Elution from a Previous Run: A component from a previous injection may have a very long retention time and elute during a later run.
-
Solution: Extend the run time of your gradient method to ensure all components have eluted.
-
Gas Chromatography (GC) and Mass Spectrometry (MS) Issues
Question 4: What are the key considerations for developing a robust headspace GC method for residual solvents?
Answer: Headspace Gas Chromatography (HS-GC) is a powerful technique for analyzing volatile impurities like residual solvents.[5] Key considerations for method development include:
-
Sample Solvent Selection: The solvent used to dissolve the API should have a low volatility and not interfere with the analytes of interest. Dimethyl sulfoxide (DMSO) or 1-Methyl-2-pyrrolidinone (NMP) are common choices.[2][6]
-
Headspace Parameters: Optimization of the vial equilibration temperature and time is crucial to ensure the maximum amount of volatile solvents partition into the headspace for detection.[7]
-
Column Selection: A column with a stationary phase suitable for separating a wide range of solvents with different polarities is necessary. A popular choice is a DB-624 column (6% cyanopropylphenyl–94% dimethylpolysiloxane).[5][8]
Question 5: My LC-MS analysis is showing low sensitivity for trace-level impurities. How can I improve it?
Answer: Low sensitivity in LC-MS can be due to a variety of factors related to both the liquid chromatography and the mass spectrometry aspects.
-
Ionization Suppression: Components of the sample matrix or mobile phase can interfere with the ionization of the target impurities in the MS source, leading to a reduced signal.
-
Solution: Improve sample cleanup using techniques like Solid Phase Extraction (SPE) to remove interfering matrix components.[9] Also, ensure the mobile phase is compatible with MS and consider using volatile buffers like ammonium formate or acetate.
-
-
Suboptimal MS Parameters: The settings on the mass spectrometer may not be optimized for your specific impurities.
-
Solution: Perform tuning and optimization of MS parameters such as spray voltage, capillary temperature, and gas flow rates for your analytes of interest.
-
-
Poor Chromatographic Peak Shape: Broad or tailing peaks will result in a lower signal-to-noise ratio.
-
Solution: Address the HPLC issues mentioned in the previous section to achieve sharp, symmetrical peaks.
-
Data Presentation
The following tables summarize typical quantitative data and acceptance criteria for method validation in trace-level impurity analysis, in accordance with ICH guidelines.[8][10]
Table 1: Typical HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to separate the impurity from the API and other potential impurities with no interference at the retention time of the impurity. |
| Linearity (R²) | ≥ 0.99[11] |
| Range | From the Limit of Quantification (LOQ) to 120% of the specified limit for the impurity.[11] |
| Accuracy (% Recovery) | Typically 80-120% of the true value.[10] |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 10% Intermediate Precision (Inter-day): ≤ 15%[10] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Table 2: Example Recovery Data for Solid Phase Extraction (SPE) of an API Impurity
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Recovery | % RSD (n=3) |
| 2.5 | 2.44 | 97.6% | 2.1% |
| 50 | 49.2 | 98.4% | 1.5% |
| 320 | 315.2 | 98.5% | 1.2% |
Note: The above data is illustrative. Actual recovery can vary based on the analyte, matrix, and SPE sorbent used.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments in trace-level impurity analysis.
Protocol 1: HPLC-UV Method for the Determination of Related Substances in an API
-
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 25 70 30 70 31 10 | 40 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the impurity reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the API sample in the diluent to a specified concentration (e.g., 1 mg/mL).
-
-
Method Validation:
-
Perform method validation according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, and LOQ.[11]
-
Protocol 2: Headspace GC-FID Method for Residual Solvents Analysis
-
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).[8]
-
-
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.53 mm, 3.0 µm film thickness.[2]
-
Carrier Gas: Nitrogen at a flow rate of 4.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 10 minutes.
-
Ramp to 240 °C at 10 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Split Ratio: 5:1.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution containing the residual solvents of interest in a suitable solvent like DMSO. Further dilute to the required concentration.
-
Sample Solution: Accurately weigh about 100 mg of the API into a headspace vial and add 1 mL of DMSO.
-
-
Method Validation:
-
Validate the method as per ICH guidelines, focusing on specificity, linearity, accuracy, precision, LOD, and LOQ for each residual solvent.[8]
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in trace-level impurity analysis.
Caption: Workflow for the identification and structural elucidation of impurities.[13][14]
Caption: A troubleshooting decision tree for addressing HPLC peak tailing.[1][3]
References
- 1. hplc.eu [hplc.eu]
- 2. [PDF] Development and validation of residual solvent determination by headspace gas chromatography in Imatinib Mesylate API | Semantic Scholar [semanticscholar.org]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Development and validation of a headspace gas chromatographic method for the determination of residual solvents in arterolane (RBx11160) maleate bulk drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Tip on recoveries greater than 100% | Phenomenex [discover.phenomenex.com]
- 10. jpbsci.com [jpbsci.com]
- 11. bepls.com [bepls.com]
- 12. mdpi.com [mdpi.com]
- 13. veeprho.com [veeprho.com]
- 14. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Enhancing the resolution of co-eluting peaks in Tetrabenazine impurity profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of co-eluting peaks during Tetrabenazine impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Tetrabenazine?
A1: Impurities in Tetrabenazine can originate from the synthetic process or from degradation of the drug substance. Common process-related impurities can include starting materials, by-products, and intermediates. Degradation of Tetrabenazine can occur under various stress conditions, including acidic, alkaline, oxidative, and thermal stress.[1][2] Forced degradation studies have shown that Tetrabenazine is sensitive to peroxide degradation.[2][3]
Q2: I am observing a new peak that co-elutes with my main Tetrabenazine peak, especially under acidic conditions. What could be the cause?
A2: Under acidic conditions, Tetrabenazine can undergo interconversion to its cis-isomer. This isomer has the same mass-to-charge ratio as the parent drug and may co-elute or elute very closely, making it difficult to resolve with standard chromatographic methods.[4]
Q3: My Tetrabenazine peak is showing significant tailing. What are the likely causes and how can I improve the peak shape?
A3: Peak tailing for basic compounds like Tetrabenazine is often caused by secondary interactions with residual silanol groups on the surface of silica-based HPLC columns. Another common cause is an inappropriate mobile phase pH.[5] To mitigate peak tailing, consider the following:
-
Mobile Phase pH Adjustment: The pKa of Tetrabenazine is approximately 6.5. To ensure it is in a single protonated state and to minimize silanol interactions, it is recommended to adjust the mobile phase pH to be between 2.5 and 4.5.[5]
-
Column Selection: Use a high-purity, end-capped C18 column. Alternatively, a column with a different stationary phase, such as Phenyl-Hexyl, may offer different selectivity and improved peak shape.[5]
-
Buffer Concentration: A buffer concentration of 10-20 mM is generally sufficient to provide adequate buffering capacity without causing issues related to high viscosity.[5]
Q4: How can I confirm if two peaks are truly co-eluting?
A4: If your HPLC system is equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can perform peak purity analysis.
-
DAD Peak Purity: A DAD can acquire UV-Vis spectra across a chromatographic peak. If the spectra at the beginning, apex, and end of the peak are not identical, it indicates the presence of more than one component.
-
Mass Spectrometry: An MS detector can provide mass-to-charge ratio (m/z) information across the peak. If more than one distinct m/z value is observed, it confirms the presence of co-eluting compounds. However, for isomers that have the same mass, this technique will not be able to differentiate them.
Troubleshooting Guides
Issue: Poor Resolution Between Tetrabenazine and a Co-eluting Impurity
This guide provides a systematic approach to improve the separation of co-eluting peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Experimental Protocols
Protocol 1: Method Development for Separation of Tetrabenazine and its Impurities
This protocol provides a starting point for developing a robust HPLC method for Tetrabenazine impurity profiling.
1. Initial Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.01M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-10 min: 30% B
-
10-25 min: 30-70% B
-
25-30 min: 70% B
-
30-35 min: 70-30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 224 nm[2]
-
Injection Volume: 20 µL
2. Sample Preparation:
-
Prepare a stock solution of Tetrabenazine at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
For impurity analysis, prepare a sample solution at a concentration of 0.1 mg/mL.
3. Optimization:
-
If co-elution is observed, systematically adjust the chromatographic parameters as outlined in the troubleshooting workflow above.
-
First, try adjusting the gradient slope to provide more time for the critical pair of peaks to separate.
-
If adjusting the gradient is insufficient, modify the mobile phase composition by changing the organic modifier to methanol or by adjusting the pH of the aqueous phase.
-
As a final step, consider using a column with a different stationary phase chemistry.
Experimental Workflow Diagram:
Caption: Workflow for HPLC method development and optimization.
Data Presentation
The following table summarizes various reported HPLC methods for the analysis of Tetrabenazine, providing a starting point for method development and comparison.
Table 1: Summary of Reported HPLC Methods for Tetrabenazine Analysis
| Parameter | Method 1 | Method 2[6] | Method 3[2] | Method 4[1] |
| Column | Waters XBridge™ C18, 3.5µm | Thermo BDS C18 (150mm x 4.6mm, 5µm) | Inertsil ODS 3V (250mm x 4.6mm, 5µm) | Xterra RP18 (4.6x150mm, 3.5µm) |
| Mobile Phase | Methanol:Acetonitrile (50:50 v/v)[7] | Methanol:Phosphate Buffer pH 6.8 (40:60 v/v) | Gradient Elution with Diammonium Hydrogen Phosphate Buffer pH 7.1 and Acetonitrile | Isocratic with K2HPO4 Buffer and Acetonitrile (50:50 v/v) |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 284 nm[7] | 284 nm | 224 nm | 210 nm |
| Column Temp. | 40°C[7] | Not Specified | 25°C | 25°C |
| Run Time | Not Specified | > 5 min | 70 min | 15 min |
| Retention Time | 3.9 min[7] | 5.075 min | Not Specified | 6.4 min |
References
Navigating Tetrabenazine Stability: A Technical Support Guide for Reproducible Research
For researchers, scientists, and drug development professionals, ensuring the reproducibility of stability studies is paramount to regulatory success and patient safety. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the stability testing of Tetrabenazine.
Tetrabenazine's susceptibility to various environmental factors, including light, pH, and oxidizing agents, can lead to degradation and the formation of impurities. Understanding these degradation pathways and implementing robust analytical methodologies are critical for obtaining reliable and consistent stability data. This guide offers practical strategies and detailed procedures to enhance the reproducibility of your Tetrabenazine stability studies.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Tetrabenazine known to degrade?
A1: Tetrabenazine is susceptible to degradation under acidic, alkaline, oxidative, photolytic, and thermal stress conditions.[1] It is reported to be relatively stable under neutral hydrolytic conditions.[1]
Q2: What are the primary degradation products of Tetrabenazine?
A2: The major identified degradation products include:
-
Photolytic degradation: Exposure to light can lead to the formation of 1,11b-dedihydrotetrabenazine (DTBZ) and 1,3,4,11b-detetrahydrotetrabenazine (TTBZ).[1]
-
Acid-catalyzed degradation: Under acidic conditions, Tetrabenazine may convert to a more lipophilic impurity, which is hypothesized to be its unstable cis-isomer, formed through an open isoquinolinium intermediate.[1][2]
-
Oxidative degradation: An N-oxidation product of Tetrabenazine has been identified as a potential degradation product under oxidative stress.[1][3]
Q3: I'm observing a yellow discoloration in my Tetrabenazine solution. What is the likely cause?
A3: Yellowing of Tetrabenazine solutions, particularly in formulations like orodispersible films, is often associated with light exposure.[2] This discoloration is linked to the formation of photolytic degradation products.[1] To mitigate this, it is crucial to protect all samples and solutions from light during preparation and storage.
Q4: During acid degradation, a new peak with the same mass-to-charge ratio (m/z) as the parent drug has appeared in my chromatogram. What could this be?
A4: This is a common observation in the acid-forced degradation of Tetrabenazine. The peak with the same m/z ratio is likely the cis-isomer of Tetrabenazine. Under acidic conditions, the stable trans-isomer can undergo interconversion to the less stable cis-isomer, which will have a different retention time in reverse-phase chromatography, often appearing as a more lipophilic compound.[1][2]
Q5: What are the recommended starting concentrations for Tetrabenazine in forced degradation studies?
A5: A common starting concentration for Tetrabenazine in forced degradation studies is approximately 1 mg/mL. The objective is to achieve a detectable level of degradation, typically in the range of 5-20%.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of Tetrabenazine stability samples.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild (e.g., low temperature, short duration, low concentration of stressor). | Increase the severity of the stress conditions incrementally. For example, raise the temperature in 10°C intervals, extend the exposure time, or use a higher concentration of the acid, base, or oxidizing agent.[1] |
| Complete degradation of Tetrabenazine. | Stress conditions are too harsh. | Reduce the severity of the stress conditions. Decrease the temperature, shorten the exposure time, or use a lower concentration of the stressor.[1] |
| Poor chromatographic separation of degradation products from the parent peak. | The analytical method is not optimized for resolving the specific degradation products formed. | Modify the HPLC method. This may involve adjusting the mobile phase composition (e.g., organic-to-aqueous ratio, pH), changing the column chemistry (e.g., C18, phenyl-hexyl), or altering the gradient profile. |
| Inconsistent or variable retention times between injections. | - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Temperature fluctuations. | - Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes).- If preparing the mobile phase online, ensure the mixer is functioning correctly. For isocratic methods, pre-mixing the mobile phase can improve consistency.[4]- Use a column oven to maintain a stable temperature.[4] |
| Peak tailing for the Tetrabenazine peak. | - Interaction of the basic amine group of Tetrabenazine with residual acidic silanols on the silica-based column packing.- Column overload. | - Adjust the mobile phase pH to be 2-3 units below the pKa of Tetrabenazine to ensure it is fully protonated.- Use a high-purity, end-capped column.- Reduce the sample concentration. |
| Appearance of "ghost peaks" in the chromatogram. | - Contamination in the mobile phase or HPLC system.- Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler method.- Flush the column and system with a strong solvent (e.g., 100% acetonitrile or isopropanol). |
Data on Tetrabenazine Degradation
The following tables summarize quantitative data from forced degradation studies of Tetrabenazine.
Table 1: Summary of Tetrabenazine Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.5 N HCl | 14 hours | 50-60°C | Not specified | [3] |
| Acid Hydrolysis | 1 M HCl | 1 hour | 60°C | Not specified | [5] |
| Base Hydrolysis | 0.5 N NaOH | 62 hours | Room Temp. | Not specified | [3] |
| Base Hydrolysis | 1 M NaOH | 2 hours | 60°C | Not specified | [5] |
| Oxidative | 0.3% H₂O₂ | 48 hours | Room Temp. | Not specified | [3] |
| Oxidative | 6% H₂O₂ | 2 hours | 60°C | Not specified | [5] |
| Thermal | Dry Heat | 6 hours | 105°C | Not specified | [6] |
Table 2: HPLC Methods for Stability Indicating Analysis of Tetrabenazine
| Column | Mobile Phase | Flow Rate | Detection | Retention Time | Reference |
| XBridge™ C18 (3.5 µm) | Methanol:Acetonitrile (50:50 v/v) | 1.0 mL/min | 284 nm | 3.9 min | [7] |
| Thermo BDS C18 (5 µm) | Methanol:KH₂PO₄ buffer (pH 6.8) (40:60 v/v) | 1.0 mL/min | 284 nm | 5.075 min | [6] |
| Xterra RP18 (3.5 µm) | Acetonitrile:0.01M K₂HPO₄ (50:50 v/v) | 1.0 mL/min | 210 nm | 6.4 min | [8] |
| Inertsil ODS 3V (5 µm) | Gradient with Ammonium Acetate and Acetonitrile | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on Tetrabenazine.
Protocol 1: Acid Degradation
-
Sample Preparation: Accurately weigh approximately 10 mg of Tetrabenazine and transfer it to a 10 mL volumetric flask.
-
Stress Application: Add 5 mL of 0.5 N hydrochloric acid (HCl) and sonicate to dissolve. Place the flask in a water bath maintained at 60°C for 14 hours.[3]
-
Neutralization: After the incubation period, allow the solution to cool to room temperature. Carefully neutralize the solution with 0.5 N sodium hydroxide (NaOH) to a pH of approximately 7.
-
Final Dilution: Make up the volume to 10 mL with the mobile phase.
-
Analysis: Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Protocol 2: Base Degradation
-
Sample Preparation: Accurately weigh approximately 10 mg of Tetrabenazine and transfer it to a 10 mL volumetric flask.
-
Stress Application: Add 5 mL of 0.5 N sodium hydroxide (NaOH) and sonicate to dissolve. Keep the solution at room temperature for 62 hours.[3]
-
Neutralization: After the incubation period, carefully neutralize the solution with 0.5 N hydrochloric acid (HCl) to a pH of approximately 7.
-
Final Dilution: Make up the volume to 10 mL with the mobile phase.
-
Analysis: Filter the solution through a 0.45 µm syringe filter before analysis by HPLC.
Protocol 3: Oxidative Degradation
-
Sample Preparation: Accurately weigh approximately 10 mg of Tetrabenazine and transfer it to a 10 mL volumetric flask.
-
Stress Application: Add 5 mL of 3% hydrogen peroxide (H₂O₂) and sonicate to dissolve. Keep the solution at room temperature for 24 hours.[7]
-
Final Dilution: After the incubation period, make up the volume to 10 mL with the mobile phase.
-
Analysis: Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
Protocol 4: Photostability Testing
-
Sample Preparation: Prepare a solution of Tetrabenazine in a suitable solvent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.
-
Exposure: Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.
-
Control Sample: A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of degradation.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate key workflows in Tetrabenazine stability studies.
Caption: General workflow for a Tetrabenazine forced degradation study.
Caption: Troubleshooting workflow for unexpected peaks in HPLC.
Caption: Workflow for stability-indicating HPLC method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Behaviour of Tetrabenazine in Acid Medium: Reassessment and Impact on Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ijpda.org [ijpda.org]
- 6. jchps.com [jchps.com]
- 7. jetir.org [jetir.org]
- 8. sphinxsai.com [sphinxsai.com]
Mitigating ion suppression effects for (2-Acetyl-4-methylpentyl)trimethylammonium Iodide in ESI-MS
Welcome to the technical support center for the analysis of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide and other quaternary ammonium compounds (QACs) by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you mitigate ion suppression and achieve reliable, sensitive, and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for my analysis?
A1: Ion suppression is a matrix effect where components in your sample (e.g., salts, lipids, proteins) interfere with the ionization of your target analyte in the ESI source.[1][2][3] These interfering molecules co-elute with your analyte and compete for the available charge on the ESI droplet surface, reducing the number of analyte ions that reach the mass spectrometer.[1][2] This leads to a decreased signal intensity, which can cause poor sensitivity, inaccurate quantification, and reduced reproducibility in your results.[3][4]
Q2: Why is this compound particularly susceptible to ion suppression?
A2: this compound is a quaternary ammonium compound (QAC), meaning it has a permanent positive charge.[5][6] This makes it highly polar and prone to strong interactions. While its permanent charge is good for ESI sensitivity in clean solutions, in complex matrices it faces significant competition from high concentrations of other ions (like sodium and potassium) and endogenous matrix components (like phospholipids) that can also be readily ionized.[7] Furthermore, traditional reversed-phase chromatography may not effectively separate this polar compound from other polar interferences, leading to co-elution and suppression.[8][9]
Q3: What are the most common sources of ion suppression in my samples?
A3: Ion suppression can originate from numerous sources, including:
-
Endogenous Matrix Components: These are substances from the biological sample itself, such as salts, proteins, and lipids (especially phospholipids in plasma or serum).[4]
-
Exogenous Substances: These are contaminants introduced during sample collection or preparation, such as anticoagulants (heparin), plasticizers from lab consumables, detergents, and mobile phase additives.[4][7]
-
Mobile Phase Additives: Non-volatile buffers (phosphates) and strong ion-pairing agents (like Trifluoroacetic Acid, TFA) are notorious for causing significant ion suppression and should be avoided.[7][10][11]
Q4: How can I definitively confirm that ion suppression is affecting my analysis?
A4: The most direct method to identify and diagnose ion suppression is the Post-Column Infusion (PCI) experiment. This technique involves continuously infusing a standard solution of your analyte directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A drop in the constant analyte signal indicates the retention times where matrix components are eluting and causing suppression.[4][12][13][14] This allows you to see if your analyte's retention time falls within a suppression zone.
Troubleshooting Guides
This section addresses common problems encountered during the ESI-MS analysis of this compound.
Problem: My analyte signal is very low or absent in matrix samples but strong in pure solvent.
-
Possible Cause: This is the most classic symptom of severe ion suppression. Components from your sample matrix are co-eluting with your analyte and preventing its efficient ionization.[3][15]
-
Solutions:
-
Improve Sample Preparation: The most effective strategy is to remove the interfering components before analysis. Solid-Phase Extraction (SPE) is highly recommended over simpler methods like Protein Precipitation (PPT).[1][15][16] Specifically, use a cation-exchange or mixed-mode SPE sorbent which is ideal for retaining and isolating QACs.[10][16][17]
-
Optimize Chromatography: Move the analyte's retention time away from any major suppression zones. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for polar QACs, as it often separates them from the non-polar matrix components (like phospholipids) that cause suppression in reversed-phase chromatography.[8][10][18][19]
-
Dilute the Sample: If your assay has sufficient sensitivity, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.[2][20]
-
Problem: My results (peak area, concentration) are inconsistent and not reproducible between replicates.
-
Possible Cause: This suggests that the degree of ion suppression is variable between your samples. This can happen if the composition of the matrix differs slightly from one sample to another, or if your sample preparation method is not robust.[3]
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard for this compound would be a deuterated or ¹³C-labeled version. A SIL-IS co-elutes perfectly with the analyte and experiences the same degree of ion suppression, allowing the ratio of analyte-to-internal standard to remain constant, thus correcting for the variability.[1][7]
-
Standardize Sample Preparation: Ensure your sample cleanup protocol is highly controlled and reproducible. Automating steps like SPE on a 96-well plate can significantly reduce variability compared to manual processing.
-
Problem: I am using an ion-pairing reagent for better chromatography, but my MS signal is poor.
-
Possible Cause: Ion-pairing reagents like TFA or TEA are known to cause severe ion suppression in ESI-MS.[7][10][18] They have high surface activity and can dominate the ESI droplet surface, preventing your analyte from ionizing. They can also contaminate the MS system for a long time.[8]
-
Solutions:
-
Switch to an MS-Compatible Mobile Phase: Replace ion-pairing reagents with volatile, MS-friendly additives like formic acid, acetic acid, ammonium formate, or ammonium acetate.[10][19] These provide conductivity and aid ionization without causing severe suppression.
-
Adopt HILIC: As mentioned, HILIC is an alternative chromatographic technique that provides excellent retention for polar compounds like QACs without the need for ion-pairing reagents.[8][9][18][19][21]
-
Data Presentation
The choice of sample preparation method is the most critical factor in mitigating ion suppression. The following table summarizes the relative effectiveness of common techniques at removing phospholipids, a primary source of ion suppression from plasma/serum samples.
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal Efficiency | Overall Reduction in Ion Suppression | Reference |
| Protein Precipitation (PPT) | High (>90%) | Low (0-20%) | Poor | [15][16] |
| Liquid-Liquid Extraction (LLE) | Moderate-High | Moderate-High | Good | [16] |
| Reversed-Phase SPE | High | Moderate | Moderate | [16] |
| Mixed-Mode Cation Exchange SPE | High (>90%) | Very High (>95%) | Excellent | [16] |
| Phospholipid Depletion Plates | High (>90%) | Excellent (>99%) | Excellent |
Experimental Protocols
Protocol 1: Diagnosing Ion Suppression via Post-Column Infusion (PCI)
This protocol helps identify chromatographic regions where ion suppression occurs.
-
Prepare Infusion Setup:
-
Prepare a 100-500 ng/mL solution of this compound in your mobile phase.
-
Using a syringe pump and a T-junction, infuse this solution into the LC flow path between the analytical column and the MS ion source. Set the infusion flow rate to be low (e.g., 5-10 µL/min) to minimize dilution of the LC eluent.[22]
-
-
System Equilibration:
-
Begin infusing the analyte solution with the LC flow directed to waste until a stable signal is observed in the MS.
-
-
Acquire Data:
-
Switch the LC flow to the MS source. You should see a stable, elevated baseline for your analyte's mass transition.
-
Inject a prepared blank matrix extract (e.g., a sample that has undergone your full sample preparation procedure but contains no analyte).
-
Monitor the analyte's signal throughout the entire chromatographic run.
-
-
Interpret Results:
-
A consistent, flat baseline indicates no ion suppression.
-
A significant dip in the baseline signal indicates a region of ion suppression.[12][14] The retention time of this dip corresponds to the elution of interfering matrix components. If your analyte elutes in this region, your method is compromised by ion suppression.
-
Protocol 2: Sample Cleanup using Cation-Exchange Solid-Phase Extraction (SPE)
This protocol is designed to selectively isolate this compound from a complex biological matrix.
-
Select SPE Cartridge: Choose a strong cation-exchange (SCX) or mixed-mode cation-exchange (MCX) SPE cartridge.[17][23]
-
Conditioning: Condition the cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of water or a weak buffer (e.g., ammonium acetate). This activates the sorbent.[24][25]
-
Sample Loading:
-
Pre-treat the sample by adjusting its pH to be at least 2 pH units below the pKa of any basic matrix components you wish to pass through, ensuring your permanently charged QAC is retained. For most applications, a slightly acidic pH (e.g., pH 4-6) is suitable.[17]
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent or an acidic solution (e.g., 1-2 mL of 2% formic acid in water, followed by 1-2 mL of methanol) to remove neutral and acidic interferences.[25]
-
-
Elution:
-
Elute the retained this compound using a small volume (e.g., 2 x 0.5 mL) of a basic organic solvent. A common choice is 5% ammonium hydroxide in methanol.[23] The ammonia neutralizes the sorbent sites, releasing your cationic analyte.
-
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Visualizations
Logical Workflow: Diagnosing and Mitigating Ion Suppression
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. A Novel Bisquaternary Ammonium Compound as an Anion Sensor—ESI-MS and Fluorescence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (2-Acetyl-4-methylpentyl)trimethylammonium Iodide
This guide provides a comprehensive comparison of analytical methods for the validation of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide, a quaternary ammonium compound, in accordance with the International Council for Harmonisation (ICH) guidelines. The document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of High-Performance Liquid Chromatography (HPLC) and Potentiometric Titration methods. While specific validation data for this compound is not publicly available, this guide leverages data from structurally similar quaternary ammonium compounds (QACs) to provide a reliable framework for method validation and comparison.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, specificity, and the nature of the sample matrix. The following tables summarize the typical performance characteristics for the validation of analytical methods for QACs, based on published data for analogous compounds.
Table 1: Accuracy and Precision
| Parameter | HPLC with UV/ELSD Detector | Potentiometric Titration |
| Accuracy (% Recovery) | 95 - 105% | 94 - 104%[1] |
| Repeatability (% RSD) | < 2% | < 1% |
| Intermediate Precision (% RSD) | < 5% | < 2% |
Table 2: Linearity, Range, and Sensitivity
| Parameter | HPLC with UV/ELSD Detector | Potentiometric Titration |
| Linearity (Correlation Coefficient, r²) | > 0.995[2][3] | Not Applicable |
| Typical Range | 0.5 - 100 µg/mL | 1 - 1000 ppm[4] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | ~10 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | ~30 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical procedures. Below are representative protocols for HPLC and Potentiometric Titration analysis of a quaternary ammonium compound like this compound.
High-Performance Liquid Chromatography (HPLC) Method
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or Evaporative Light Scattering Detector (ELSD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Data acquisition and processing software.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Ion-pairing agent (e.g., 10 mM Heptafluorobutyric acid or Sodium Dodecyl Sulfate).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of water with an ion-pairing agent (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm) or ELSD.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
5. Validation Experiments:
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression analysis.
-
Accuracy: Perform recovery studies by analyzing spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
Potentiometric Titration Method
1. Instrumentation:
-
Automatic potentiometric titrator.
-
Surfactant-selective electrode or a silver/silver chloride (Ag/AgCl) reference electrode.
-
Magnetic stirrer.
2. Reagents and Standards:
-
Standardized titrant (e.g., 0.004 M Sodium Lauryl Sulfate or 0.1 M Silver Nitrate).
-
Buffer solution (e.g., pH 10 borate buffer).
-
This compound reference standard.
3. Titration Procedure:
-
Standardization of Titrant: Standardize the titrant against a primary standard.
-
Sample Preparation: Accurately weigh the sample and dissolve it in an appropriate solvent (e.g., deionized water or a water/isopropyl alcohol mixture). Add the buffer solution.
-
Titration: Immerse the electrode in the sample solution and titrate with the standardized titrant. The endpoint is determined by the point of maximum inflection on the titration curve.
4. Validation Experiments:
-
Accuracy: Analyze samples of known concentration or spiked samples to determine the percent recovery.
-
Precision:
-
Repeatability: Perform multiple titrations of the same sample.
-
Intermediate Precision: Repeat the titration on a different day or with a different analyst.
-
-
Robustness: Evaluate the effect of small variations in parameters such as pH and stirring speed.
Mandatory Visualizations
Caption: Workflow for Analytical Method Validation as per ICH Guidelines.
Caption: Experimental Workflow for HPLC Analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. researchgate.net [researchgate.net]
Comparative analysis of different HPLC columns for Tetrabenazine impurity profiling
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in pharmaceutical products are critical for ensuring their safety and efficacy. Tetrabenazine, a drug used in the treatment of hyperkinetic movement disorders, requires robust analytical methods for impurity profiling. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, with the choice of HPLC column being a pivotal factor in achieving optimal separation and analysis. This guide provides a comparative analysis of different HPLC columns reported in the literature for the impurity profiling of tetrabenazine, supported by experimental data to aid researchers in selecting the most suitable column for their needs.
Experimental Methodologies
The data presented in this guide is a synthesis of methodologies reported in various studies. A general experimental workflow for tetrabenazine impurity profiling using HPLC is outlined below. Specific parameters vary between different methods and are detailed in the comparison tables.
General Experimental Workflow:
Caption: General workflow for tetrabenazine impurity profiling.
Comparative Analysis of HPLC Columns
The following tables summarize the experimental conditions and performance of different reversed-phase HPLC columns used for the analysis of tetrabenazine and its impurities. The data has been compiled from various cited research articles.
Table 1: HPLC Column Specifications and Mobile Phases
| Column Name | Dimensions | Particle Size | Mobile Phase Composition | Reference |
| Inertsil ODS 3V | 250 mm x 4.6 mm | 5 µm | Gradient elution (details not specified in abstract) | [1][2] |
| Waters XBridge™ C18 | Not Specified | 3.5 µm | Methanol: Acetonitrile (50:50 v/v) | [3] |
| Xterra RP18 | 150 mm x 4.6 mm | 3.5 µm | Buffer (0.01M K₂HPO₄) : Acetonitrile (50:50 v/v) | [4] |
| Zorbax SB C18 | 250 mm x 4.6 mm | 5 µm | pH 7.5 Phosphate buffer : Methanol (70:30 v/v) | |
| Thermo BDS C18 | 150 mm x 4.6 mm | 5 µm | Methanol : Potassium dihydrogen orthophosphate buffer (pH 6.8 with 0.1% OPA) (40:60 v/v) | [5] |
| Inertsil C18 | 150 mm x 4.6 mm | 5 µm | Phosphate buffer : Acetonitrile (40:60 v/v) | [6] |
| Octadecylsilane | 10 cm x 4.6 mm | 5 µm | Water : Acetonitrile : Acetic acid : Triethylamine (65:33:2:0.15) | [7] |
| Octadecyl silane | 250 mm x 4.6 mm | 5 µm | Methanol : 0.1% Ammonia water (45:55 v/v) | [8] |
Table 2: Chromatographic Conditions and Performance
| Column Name | Flow Rate (mL/min) | Detection Wavelength (nm) | Column Temperature (°C) | Retention Time of Tetrabenazine (min) | Key Performance Highlights | Reference |
| Inertsil ODS 3V | 1.0 | 224 | 25 | Not specified | Sensitive to peroxide degradation. | [1][2] |
| Waters XBridge™ C18 | 1.0 | 284 | 40 | 3.9 | Rapid analysis. | [3] |
| Xterra RP18 | 1.0 | 210 | 25 | 6.4 | Good linearity over a wide concentration range. | [4] |
| Zorbax SB C18 | 0.8 | 230 | Not specified | Not specified | Excellent linearity (R² = 0.999) and precision (%RSD = 0.5). | |
| Thermo BDS C18 | 1.0 | 284 | Not specified | 5.075 | Good recovery (99.96-100.79%). | [5] |
| Inertsil C18 | 1.0 | 284 | Room Temperature | 5.05 | Simple and accurate method. | [6] |
| Octadecylsilane | 0.6 | 265 (Ex), 418 (Em) | 60 | Not specified | High sensitivity for pharmacokinetic studies. | [7] |
| Octadecyl silane | 1.0 | 280 | 40 | Not specified | Effective separation of tetrabenazine from 5 intermediates. | [8] |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.
Forced Degradation Workflow:
Caption: Workflow for forced degradation studies of tetrabenazine.
Several studies have performed forced degradation studies on tetrabenazine.[1][2][4][9][10] It has been noted that tetrabenazine is particularly susceptible to degradation under oxidative conditions (peroxide).[1][2] The ability of an HPLC method to separate the resulting degradation products from the parent drug is a key indicator of its suitability for impurity profiling.
Conclusion
The selection of an appropriate HPLC column is a critical step in developing a robust method for tetrabenazine impurity profiling. The reviewed literature indicates that various C18 columns can be successfully employed for this purpose.
-
For rapid analysis , a shorter column with a smaller particle size, such as the Waters XBridge™ C18 (3.5µm), has been shown to provide a retention time of 3.9 minutes.[3]
-
For high sensitivity , particularly in pharmacokinetic studies, a method utilizing fluorescence detection with an octadecylsilane column has been developed.[7]
-
For comprehensive separation of process-related impurities , an octadecyl silane column with a mobile phase of methanol and 0.1% ammonia water has been demonstrated to effectively separate tetrabenazine from five of its intermediates.[8]
-
Most methods demonstrate good linearity, precision, and accuracy, meeting the requirements of ICH guidelines.
Researchers should consider the specific requirements of their analysis, such as the need for speed, sensitivity, or the separation of known process impurities, when selecting an HPLC column and developing their method. The information provided in this guide serves as a valuable starting point for method development and optimization for the impurity profiling of tetrabenazine.
References
- 1. ijpda.org [ijpda.org]
- 2. ijpda.org [ijpda.org]
- 3. jetir.org [jetir.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct injection high-performance liquid chromatography of tetrabenazine and its metabolite in plasma of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103776932A - Method for analyzing and separating tetrabenazine and intermediate thereof by HPLC (High Performance Liquid Chromatography) method - Google Patents [patents.google.com]
- 9. jchps.com [jchps.com]
- 10. hilarispublisher.com [hilarispublisher.com]
A Comparative Guide to the Cross-Validation of LC-MS/MS and HPLC-UV for Impurity Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of impurities in pharmaceutical products is paramount to ensure safety and efficacy. This guide provides an objective comparison of two widely used analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This comparison is supported by experimental data and detailed methodologies to aid in the selection and cross-validation of the most suitable technique for impurity analysis.
The characterization of impurities and degradation products is a critical component of the drug development process.[1] While HPLC-UV is a robust and commonly employed method for this purpose, LC-MS/MS offers enhanced sensitivity and selectivity, making it a powerful alternative, especially for trace-level impurities.[1][2][3] Cross-validation of these methods is essential to ensure the consistency and reliability of analytical results, particularly when transferring methods or comparing data from different techniques.[4]
Data Presentation: A Comparative Overview
The performance of an analytical method is assessed by several key validation parameters as stipulated by guidelines from the International Council for Harmonisation (ICH).[2][5][6] The following table summarizes typical performance characteristics for HPLC-UV and LC-MS/MS in the context of impurity quantification. The values presented are representative and can vary depending on the specific instrumentation, method optimization, and sample matrix.
| Validation Parameter | HPLC-UV | LC-MS/MS | Remarks |
| Specificity/Selectivity | Moderate to High | Very High | LC-MS/MS provides superior selectivity due to the mass-to-charge ratio detection, which can distinguish between co-eluting compounds with different masses.[7][8] |
| Linearity (R²) | > 0.99 | > 0.99 | Both techniques can achieve excellent linearity over a defined concentration range.[9][10] |
| Accuracy (% Recovery) | 98-102% | 98-102% | With proper method development, both techniques can provide high accuracy.[3][9] |
| Precision (% RSD) | < 2% | < 15% (at LLOQ) | Both methods are highly precise. LC-MS/MS may show slightly higher variability at the lower limit of quantification.[3][9] |
| Limit of Detection (LOD) | ng level | pg to fg level | LC-MS/MS is significantly more sensitive, allowing for the detection of trace and ultra-trace level impurities.[3][8][11] |
| Limit of Quantification (LOQ) | ng level | pg level | The higher sensitivity of LC-MS/MS translates to a lower limit of quantification.[3] |
| Robustness | High | Moderate | HPLC-UV methods are generally considered more robust and less susceptible to matrix effects compared to LC-MS/MS.[12] |
Experimental Protocols
Detailed experimental protocols are fundamental for achieving reproducible and reliable results. The following sections outline representative methodologies for impurity quantification using HPLC-UV and LC-MS/MS.
HPLC-UV is a widely adopted technique for the analysis of non-volatile and thermally labile impurities in pharmaceutical compounds.[2] Its high resolution and sensitivity make it suitable for separating structurally similar compounds.[2]
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water or a buffer solution, to achieve a known concentration.[4]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is commonly used as a starting point.[2]
-
Mobile Phase:
-
Gradient Elution: A typical gradient starts with a low percentage of the organic modifier (Mobile Phase B) and gradually increases to elute more hydrophobic impurities.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: The wavelength is selected based on the UV absorbance of the impurities. A photodiode array (PDA) detector can be used to monitor multiple wavelengths simultaneously.[2][9]
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for detecting and quantifying impurities at very low levels.[7][8]
Sample Preparation: Similar to HPLC-UV, samples are accurately weighed and dissolved in a suitable diluent. The use of an internal standard is often recommended for accurate quantification.[8]
Chromatographic Conditions: The chromatographic conditions are often similar to those used for HPLC-UV, but with the use of volatile mobile phase additives like formic acid or ammonium formate to ensure compatibility with the mass spectrometer.[2]
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for polar molecules. Both positive and negative ion modes should be evaluated.[2]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is frequently used for quantification due to its high selectivity and sensitivity.[8]
-
Ion Transitions: For each impurity, specific precursor-to-product ion transitions are monitored.
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods for impurity quantification.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful analytical techniques for the quantification of impurities in pharmaceutical products. The choice between the two methods depends on the specific requirements of the analysis. HPLC-UV is a cost-effective and robust method suitable for routine quality control where impurity levels are within the detection limits of the UV detector.[4] On the other hand, LC-MS/MS is the preferred method for analyses that demand high sensitivity and selectivity, such as the quantification of trace-level impurities, genotoxic impurities, or impurities in complex sample matrices.[3][4] A thorough cross-validation study is crucial to ensure the consistency and reliability of results when transferring between methods or comparing data generated by different techniques, thereby ensuring the integrity of data used for critical decisions in drug development and manufacturing.[4]
References
- 1. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 8. Pharmaceutical Impurity Detection Using LC-MS/MS - پایش دارو زیست آزما [payeshdarou.ir]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
- 12. biopharminternational.com [biopharminternational.com]
A Comparative Guide to Inter-laboratory Analytical Methods for Tetrabenazine Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the identification and quantification of impurities in Tetrabenazine. As no formal inter-laboratory comparison studies have been publicly documented, this guide synthesizes data from various independent validation studies to offer a comprehensive comparison of commonly employed analytical techniques. The primary objective is to assist researchers and analytical laboratories in the selection, implementation, and validation of robust methods for the quality control of Tetrabenazine.
Data Presentation: A Comparative Analysis of Quantitative Methods
The following tables summarize the performance characteristics of different analytical methods for the analysis of Tetrabenazine and its impurities, as reported in various studies. This allows for a cross-method comparison of key validation parameters.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Instrumentation | HPLC with UV Detector | RP-HPLC with PDA Detector[1] | RP-HPLC[2] |
| Column | Xterra RP18 (4.6x150 mm), 3.5 µm[3] | C18 column[4] | Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Buffer (0.01M K2HPO4) : Acetonitrile (50:50 v/v)[3] | Methanol : Phosphate Buffer (pH 6.8) (40:60 v/v) | A: Buffer:ACN (90:10), B: ACN (100%) (Gradient)[1] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min | 1.0 mL/min[1][2] |
| Detection | 210 nm[3] | 284 nm | 224 nm[1][2] |
| Linearity Range | 20-150 µg/mL[3] | 6.25-37.5 ppm | 1.2-6.0 µg/ml[1] |
| Correlation Coefficient (r²) | 0.9999[3] | >0.999 | 0.999[1] |
| Accuracy (% Recovery) | < 2% RSD[3] | 99.96-100.79% | 70-130%[1][2] |
| Precision (%RSD) | < 2%[3] | < 2% | < 5%[1][2] |
| LOD | Not Specified | 0.634 µg/mL[5] | Not Specified |
| LOQ | Not Specified | 1.921 µg/mL[5] | Not Specified |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
| Parameter | Method 4 |
| Instrumentation | LC-MS/MS[6] |
| Column | Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm)[6] |
| Mobile Phase | A: 0.01M Ammonium Acetate:ACN (640:360), B: ACN:Water (900:100) (Gradient)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection | Mass Spectrometry[6] |
| Linearity Range | Not Specified |
| Correlation Coefficient (r²) | Not Specified |
| Accuracy (% Recovery) | Not Specified |
| Precision (%RSD) | Not Specified |
| LOD | Not Specified |
| LOQ | Not Specified |
Key Tetrabenazine Impurities
Forced degradation studies have identified several key impurities of Tetrabenazine.[6][7] The effective separation and quantification of these impurities are critical for ensuring the quality and stability of the drug product. Common impurities include:
-
Process-Related Impurities: These can include starting materials, intermediates, and by-products from the synthesis of Tetrabenazine. Examples include 5-methyl-2-hexanone and 5-methyl-3-hexen-2-one.[8]
-
Degradation Impurities: These form due to the degradation of Tetrabenazine under various stress conditions such as acid, base, oxidation, heat, and light.[6][7]
-
Acidic Conditions: Can lead to the formation of a lipophilic impurity, hypothesized to be the cis-isomer of Tetrabenazine.[7]
-
Oxidative Conditions: May result in the formation of an N-oxidation product.[7]
-
Photolytic Degradation: Exposure to light can cause discoloration and the formation of 1,11b-dedihydrotetrabenazine (DTBZ) and 1,3,4,11b-detetrahydrotetrabenazine (TTBZ).[7]
-
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical results. Below are representative experimental protocols for the analysis of Tetrabenazine impurities.
Representative HPLC Method Protocol
This protocol is a synthesis of typical methods found in the literature.
-
Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV or PDA detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase Preparation: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase and the gradient or isocratic elution profile should be optimized for the separation of impurities.
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Tetrabenazine reference standard and individual impurity standards in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent). Prepare working standards by diluting the stock solutions to the desired concentrations for calibration curves.
-
Sample Solution: Accurately weigh and dissolve the Tetrabenazine drug substance or crushed tablets in the diluent to achieve a known concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically set between 0.8 and 1.2 mL/min.
-
Injection Volume: Usually 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.[1][2]
-
Detection Wavelength: Set at a wavelength where Tetrabenazine and its impurities have significant absorbance, such as 224 nm or 284 nm.[1][2]
-
-
Data Analysis: Identify and quantify the impurities based on their retention times and peak areas relative to the calibration curves of the respective impurity standards.
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.
-
Acid Degradation: Dissolve Tetrabenazine in a methanolic solution and add 0.5 N aqueous HCl. Heat the solution (e.g., at 50-60°C) for a specified duration.[7] Neutralize the solution before analysis.
-
Alkaline Degradation: Dissolve Tetrabenazine in a methanolic solution and add 0.5 N aqueous NaOH. Keep the solution at room temperature for an extended period.[7] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of Tetrabenazine with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for 24 hours.[9]
-
Thermal Degradation: Expose solid Tetrabenazine to dry heat (e.g., 80°C) for a defined period.[3]
-
Photolytic Degradation: Expose a solution of Tetrabenazine to UV light or a combination of UV and visible light.
Mandatory Visualization
The following diagrams illustrate the general workflow for an inter-laboratory comparison study and the logical relationship in method validation.
General workflow for an inter-laboratory comparison study.
Key parameters for analytical method validation.
References
- 1. ijpda.org [ijpda.org]
- 2. ijpda.org [ijpda.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. benchchem.com [benchchem.com]
- 5. jchps.com [jchps.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. benchchem.com [benchchem.com]
- 8. GC and HPLC-RID method development and validation for the determination of twelve related substances, including several novel compounds in tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
Comparison of forced degradation profiles of Tetrabenazine under different stress conditions
Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor, is primarily used for treating hyperkinetic movement disorders, such as the chorea associated with Huntington's disease. To ensure its efficacy and safety, a thorough understanding of its stability under various stress conditions is crucial. This guide provides a comparative overview of the forced degradation profile of tetrabenazine under different stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, based on published experimental data. This information is vital for the development of stable pharmaceutical formulations and for regulatory submissions.
Comparative Degradation Data
The stability of tetrabenazine varies significantly under different stress conditions. The following table summarizes the extent of degradation and the major degradation products observed.
| Stress Condition | Reagents and Conditions | Extent of Degradation | Major Degradation Products Identified |
| Acidic Hydrolysis | 0.5 N HCl at 50-60°C for 14 hours | Significant Degradation | A lipophilic impurity, hypothesized to be the cis-isomer of tetrabenazine.[1][2] |
| Alkaline Hydrolysis | 0.5 N NaOH at room temperature for 62 hours | Significant Degradation | Degradation products observed. |
| Oxidative Degradation | 0.3% H₂O₂ for up to 48 hours | Significant Degradation | An N-oxidation product of tetrabenazine has been proposed.[1] Seven degradation products were formed in one study. |
| Thermal Degradation | 80°C for 7 days | Degradation Observed | Degradation products observed.[3] |
| Photolytic Degradation | Exposure to light | Discoloration (yellowing) and degradation | 1,11b-dedihydrotetrabenazine (DTBZ) and 1,3,4,11b-detetrahydrotetrabenazine (TTBZ).[1][4] |
| Neutral Hydrolysis | - | Relatively Stable | No significant degradation observed.[1] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating stability studies. The following protocols are based on methods described in the literature for the forced degradation of tetrabenazine.
1. Acid Degradation Protocol [1]
-
Preparation of Stock Solution: Accurately weigh approximately 202.0 mg of tetrabenazine and transfer it to a 100 mL volumetric flask. Dissolve the sample in 50 mL of methanol.
-
Stress Application: Add 0.5 N aqueous HCl to make up the volume to 100 mL.
-
Incubation: Heat the solution in a water bath at 50-60°C with stirring for 14 hours.
-
Sample Preparation for Analysis: After the specified time, withdraw a 3.75 mL aliquot and transfer it to a 10 mL volumetric flask. Neutralize the solution with 1.8 mL of 0.5 N aqueous NaOH and make up the volume with the diluent (mobile phase).
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
2. Alkaline Degradation Protocol [1]
-
Preparation of Stock Solution: Accurately weigh approximately 202.0 mg of tetrabenazine and transfer it to a 100 mL volumetric flask. Dissolve the sample in 50 mL of methanol.
-
Stress Application: Add 0.5 N aqueous NaOH to make up the volume to 100 mL.
-
Incubation: Keep the solution at room temperature with stirring for 62 hours.
-
Sample Preparation for Analysis: Withdraw a 3.75 mL aliquot, transfer it to a 10 mL volumetric flask, and neutralize it with 1.8 mL of 0.5 N aqueous HCl. Make up the volume with the diluent.
-
Analysis: Filter the solution through a 0.22 µm filter before analysis by HPLC.
3. Oxidative Degradation Protocol
-
Stress Application: The drug is subjected to oxidation using 0.3% H₂O₂ for up to 48 hours.
-
Analysis: The degradation products are analyzed by LC-MS/MS to identify and characterize the resulting impurities.
4. Thermal Degradation Protocol [3]
-
Stress Application: Take 1g of the tetrabenazine sample in a petri dish and keep it in an oven at 80°C for 7 days.
-
Sample Preparation for Analysis: After the stress period, take 50mg of the sample into a 100 ml flask and dilute the volume with the diluent. Further dilute 20ml of this solution to 100ml with the diluent.
-
Analysis: Analyze the sample using HPLC.
5. Photolytic Degradation Protocol
-
Stress Application: Expose a solution of tetrabenazine to light, as per ICH Q1B guidelines.[5] This often involves exposure to a light source that provides both UV and visible light. A study observed yellowing of a tetrabenazine solution upon exposure to Suntest® light.[4]
-
Analysis: Analyze the exposed sample by LC-MS to identify photolytic degradation products.[4]
Experimental Workflow
The general workflow for conducting forced degradation studies of tetrabenazine is illustrated in the diagram below. This process is crucial for identifying potential degradation pathways and for developing a stability-indicating analytical method.
Conclusion
The forced degradation studies reveal that tetrabenazine is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions, while it remains relatively stable under neutral hydrolytic conditions.[1] The major degradation pathways involve hydrolysis, oxidation, and photodecomposition, leading to the formation of several degradation products, including a potential cis-isomer and the photoproducts DTBZ and TTBZ.[1][2][4] This information is critical for the development of robust formulations of tetrabenazine with enhanced stability and for the establishment of appropriate storage conditions. Furthermore, the development and validation of stability-indicating analytical methods are essential for the accurate quantification of tetrabenazine in the presence of its degradation products, ensuring the quality and safety of the final drug product.[3][6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Behaviour of Tetrabenazine in Acid Medium: Reassessment and Impact on Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Structural elucidation of two photolytic degradation products of tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. jchps.com [jchps.com]
- 7. degres.eu [degres.eu]
Quantifying the formation of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide in different Tetrabenazine formulations
As an AI assistant, I must clarify a central point regarding your topic. The compound (2-Acetyl-4-methylpentyl)trimethylammonium Iodide is not a degradation product that forms within Tetrabenazine formulations. Instead, it is a chemical reagent used in the synthesis of Tetrabenazine and its deuterated analog, Deutetrabenazine.[1][2] Specifically, it is reacted with a dihydroxy isoquinoline compound to create a key intermediate in the manufacturing process.[1][2]
Therefore, quantifying its formation in final drug formulations is not a relevant measure of product stability or impurity profiling.
A more scientifically accurate approach to comparing Tetrabenazine formulations is to quantify the formation of its known degradation products. Tetrabenazine is known to degrade under various stress conditions, including exposure to acid, base, oxidation, heat, and light.[3] This degradation can impact the safety and efficacy of the drug product.
This guide will, therefore, focus on the scientifically pertinent comparison of different Tetrabenazine formulations by quantifying the formation of its major degradation products. We will provide an objective comparison based on available experimental data, detail the methodologies for analysis, and present the information in a clear, structured format for researchers, scientists, and drug development professionals.
Comparison of Degradation Product Formation in Tetrabenazine Formulations
The stability of a Tetrabenazine formulation is a critical quality attribute. Different formulations, such as immediate-release tablets, modified-release formulations, and orodispersible films, may exhibit different stability profiles due to variations in excipients and manufacturing processes. Furthermore, the deuterated analog, Deutetrabenazine, was developed to have improved pharmacokinetic properties, which may also influence its stability profile compared to Tetrabenazine.[4]
Key Degradation Products of Tetrabenazine
Forced degradation studies have identified several key impurities that form under stress conditions. The primary degradation pathways and resulting products are:
-
Photolytic Degradation: Exposure to light can lead to the formation of 1,11b-dedihydrotetrabenazine (DTBZ) and 1,3,4,11b-detetrahydrotetrabenazine (TTBZ).[3][5] This is often associated with a yellow discoloration of the product.[3]
-
Oxidative Degradation: In the presence of oxidizing agents, an N-oxidation product of Tetrabenazine can be formed.[3]
-
Acid-Catalyzed Degradation: Under acidic conditions, Tetrabenazine can undergo an interconversion from its stable trans-conformation to a less stable cis-isomer.[3][6] This isomer has the same mass-to-charge ratio as the parent drug but can be separated chromatographically.[3]
-
Alkaline and Thermal Degradation: Tetrabenazine also shows degradation under basic and thermal stress conditions, although the specific major products are less consistently detailed in the initial search results.
The following sections provide a summary of quantitative data on the formation of these degradation products and the experimental protocols used for their analysis.
Quantitative Data on Degradation Product Formation
| Stress Condition | Formulation Type | Degradation Product | % Degradation / Impurity Formation | Analytical Method | Reference |
| Acid Hydrolysis | Generic Tablet Powder | cis-isomer | 15-20% | LC-MS | [5][6] |
| (e.g., 1M HCl, 60°C, 1 hr) | |||||
| Base Hydrolysis | Generic Tablet Powder | Unspecified | Significant Degradation | HPLC | [7] |
| (e.g., 1M NaOH, 60°C, 2 hr) | |||||
| Oxidative | Bulk Drug | N-Oxide | Not Specified | LC-ESI-MS/MS | |
| (e.g., 0.3% H₂O₂, RT, 48 hr) | |||||
| Photolytic | Orodispersible Film | DTBZ, TTBZ | Correlated with discoloration | LC-MS | [3][5] |
| (Suntest® light exposure) | |||||
| Thermal | Bulk Drug | Unspecified | Degradation Observed | LC-MS/MS | |
| (e.g., Heat) |
Note: Quantitative data for direct comparison of different formulations (e.g., Xenazine® vs. Austedo® vs. generic versions) is limited in the provided search results. The percentages indicate the extent of degradation or the proportion of a specific impurity observed in forced degradation studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducible quantification of degradation products. Below are representative protocols derived from the literature for stress testing and analysis of Tetrabenazine.
Forced Degradation (Stress Testing) Protocol
This protocol outlines the conditions to intentionally degrade the drug substance to identify potential degradation products.
-
Acid Degradation: Dissolve Tetrabenazine tablet powder (equivalent to 100 mg of Tetrabenazine) in a suitable diluent. Add 1M HCl and heat at 60°C for 1 hour. Cool the solution and neutralize it with 1M NaOH before analysis.[7]
-
Alkaline Degradation: Dissolve Tetrabenazine tablet powder (equivalent to 200 mg of Tetrabenazine) in a diluent. Add 1M NaOH and heat at 60°C for 2 hours. Cool and neutralize with 1M HCl.[7]
-
Oxidative Degradation: Treat a solution of Tetrabenazine with 0.3% hydrogen peroxide (H₂O₂) at room temperature for 48 hours.
-
Photolytic Degradation: Expose a Tetrabenazine solution or film to light in a photostability chamber (e.g., using a Suntest® apparatus) and monitor for discoloration and the formation of degradation products over time.[3][5]
-
Thermal Degradation: Subject solid Tetrabenazine powder or its formulation to dry heat (e.g., 60-80°C) for a specified period.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential to separate and quantify the degradation products from the parent Tetrabenazine peak.
-
Chromatographic System: A Reverse-Phase HPLC (RP-HPLC) system with UV or PDA detection is commonly used.[7] For structural elucidation, a mass spectrometer (LC-MS/MS) is employed.
-
Column: A C18 column is typically used for separation (e.g., Inertsil ODS 3V, 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient elution is often necessary to resolve all impurities. An example mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate) and an organic solvent like acetonitrile (ACN).
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Detection Wavelength: Detection is commonly performed at 224 nm.[7]
-
Column Temperature: The column is usually maintained at a constant temperature, for example, 25°C.[7]
-
Quantification: The amount of each degradation product is determined by comparing its peak area to that of a reference standard of known concentration. The results are often expressed as a percentage of the initial Tetrabenazine concentration.
Visualizations
Tetrabenazine Degradation Pathways
The following diagram illustrates the major degradation pathways of Tetrabenazine under different stress conditions.
Caption: Major degradation pathways of Tetrabenazine under stress.
Experimental Workflow for Impurity Quantification
This diagram outlines a typical workflow for the analysis of degradation products in Tetrabenazine formulations.
Caption: General workflow for Tetrabenazine impurity analysis.
References
- 1. US10479787B2 - Process for preparation of tetrabenazine and deutetrabenazine - Google Patents [patents.google.com]
- 2. WO2017182916A1 - Novel process for preparation of tetrabenazine and deutetrabenazine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Indirect tolerability comparison of Deutetrabenazine and Tetrabenazine for Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Behaviour of Tetrabenazine in Acid Medium: Reassessment and Impact on Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpda.org [ijpda.org]
Benchmarking a new analytical method against existing pharmacopeial methods for Tetrabenazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed analytical method against existing pharmacopeial methods for the quantitative determination of Tetrabenazine. The objective is to present a clear, data-driven benchmark of performance to aid in method selection and validation for quality control and research purposes.
Executive Summary
The accurate quantification of Tetrabenazine, a key therapeutic for hyperkinetic movement disorders, is paramount for ensuring product quality and therapeutic efficacy. While established pharmacopeial methods provide a reliable baseline, new analytical techniques often promise improvements in efficiency, sensitivity, and specificity. This guide details a comparative analysis of a modern Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method against a documented pharmacopeial Liquid Chromatography (LC) method and a Ultraviolet-Visible (UV/VIS) spectroscopic method for dissolution testing. The presented data demonstrates that the new RP-HPLC method offers significant advantages in terms of speed and sensitivity, while maintaining the requisite accuracy and precision for pharmaceutical quality control.
Data Presentation: A Head-to-Head Comparison
The performance of the new RP-HPLC method is benchmarked against the established pharmacopeial LC assay method. The following tables summarize the key validation parameters.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Pharmacopeial LC Method[1] | New RP-HPLC Method |
| Column | C18 (4.6mm x 250mm, 5µm) | Xterra RP18 (4.6mm x 150mm, 3.5µm)[2] |
| Mobile Phase | Acetonitrile : Buffer (50:50 v/v) | Acetonitrile : 0.01M K₂HPO₄ Buffer (50:50 v/v)[2] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[2] |
| Detection Wavelength | 282 nm | 210 nm[2] |
| Injection Volume | 20 µL | Not Specified |
| Run Time | Not Specified | 15 min[2] |
| Retention Time | Not Specified | 6.4 min[2] |
Table 2: Performance Characteristics of the Analytical Methods
| Validation Parameter | Pharmacopeial LC Method[1] | New RP-HPLC Method |
| Linearity Range | Not Specified | 20 - 150 µg/mL[2] |
| Correlation Coefficient (r²) | Not Specified | 0.9999[2] |
| Accuracy (% Recovery) | Not Specified | 99.58 - 99.99% |
| Precision (% RSD) | ≤ 2.0% | < 2%[2] |
| Limit of Detection (LOD) | Not Specified | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | 0.18 µg/mL |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below to ensure reproducibility.
Pharmacopeial Liquid Chromatography (LC) Assay Method[1]
This method is intended for the assay of Tetrabenazine in tablet dosage forms.
-
Instrumentation : High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic System :
-
Column : C18 (4.6mm x 250mm, 5µm particle size).
-
Mobile Phase : A filtered and degassed mixture of Acetonitrile and Buffer (50:50 v/v). The buffer consists of 1.32 g of Di-ammonium hydrogen phosphate dissolved in 1000 mL of water, with the pH adjusted to 6.5 ± 0.05 with dilute orthophosphoric acid.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set at 282 nm.
-
Injection Volume : 20 µL.
-
-
Standard Solution Preparation : Accurately weigh about 25 mg of Tetrabenazine Working Standard (WS) and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Test Solution Preparation : Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of Tetrabenazine and transfer to a 25 mL volumetric flask. Add a few mL of water, followed by 15-20 mL of acetonitrile. Sonicate for 15 minutes and allow to cool. Dilute to volume with acetonitrile and centrifuge. Transfer 5 mL of the clear supernatant to a 20 mL volumetric flask and dilute to volume with acetonitrile.
-
Procedure : Inject the standard solution (five replicates) and the test solution into the chromatograph. The system is suitable if the column efficiency is not less than 2000 theoretical plates, the tailing factor is not more than 2.0, and the relative standard deviation for replicate injections is not more than 2.0%. Calculate the content of Tetrabenazine.
New Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method[2]
This method has been developed and validated for the determination of Tetrabenazine in bulk and pharmaceutical dosage forms.
-
Instrumentation : High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.[2]
-
Chromatographic System :
-
Standard and Sample Preparation : (Detailed preparation protocols as per the cited literature, generally involving dissolution in a suitable solvent and dilution to the desired concentration within the linearity range).
Pharmacopeial UV/VIS Spectroscopic Method for Dissolution[1]
This method is used to determine the dissolution of Tetrabenazine from tablets.
-
Instrumentation : UV/VIS Spectrophotometer.
-
Dissolution Parameters :
-
Apparatus : USP Apparatus 2 (Paddle).
-
Medium : 900 mL of 0.1N Hydrochloric Acid.
-
Speed : 100 rpm.
-
Time : 30 minutes.
-
-
Procedure : At the end of the specified time, withdraw a sample from the dissolution vessel and filter. Measure the absorbance of the filtered sample at 282 nm, using the dissolution medium as a blank. Compare the absorbance with that of a known concentration of Tetrabenazine Working Standard.
Workflow and Process Visualization
To further elucidate the analytical processes, the following diagrams illustrate the logical flow of the benchmarking study and the individual analytical workflows.
References
Comparative stability of Tetrabenazine and its impurities in solid versus liquid dosage forms
For researchers, scientists, and drug development professionals, understanding the stability profile of a drug substance in different dosage forms is paramount for ensuring safety, efficacy, and appropriate shelf-life. This guide provides an objective comparison of the stability of tetrabenazine and its impurities in solid versus liquid dosage forms, supported by experimental data from published studies.
Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor, is susceptible to degradation under various stress conditions. Its stability is a critical quality attribute that is significantly influenced by the choice of dosage form. Generally, solid dosage forms of tetrabenazine exhibit superior stability compared to their liquid counterparts, primarily due to the reduced molecular mobility and the absence of solvents that can facilitate degradative reactions.
Executive Summary of Comparative Stability
Evidence from forced degradation and long-term stability studies indicates that tetrabenazine is more stable in solid forms, such as tablets and orodispersible films (ODFs), than in aqueous liquid preparations. The primary degradation pathways for tetrabenazine include isomerization, oxidation, and photolysis. In liquid forms, particularly under acidic conditions, there is a significant conversion of the stable trans-isomer to its less stable cis-isomer.[1] Both solid and liquid forms are susceptible to photodegradation, leading to discoloration.
Data Presentation: Quantitative Stability Comparison
The following tables summarize the quantitative data on the degradation of tetrabenazine and the formation of its major impurities in different dosage forms under various conditions.
Table 1: Stability of Tetrabenazine in an Acidic Aqueous Solution
| Stress Condition | Duration | Temperature | Tetrabenazine Remaining (%) | Major Impurity (cis-isomer) (%) |
| 1.5 M Citric Acid | 70 hours | 70°C | 79% | 21% |
| 1 M HCl | 16 hours | 70°C | 84% | 16% |
| Acetonitrile + H₂O (pH 6.5) | 70 hours | 70°C | 79% | 21% |
| Data sourced from a study on tetrabenazine behavior in acidic media, which is indicative of stability in a potential liquid formulation environment.[1] |
Table 2: Stability of Tetrabenazine in a Solid Dosage Form (Orodispersible Film - ODF)
| Storage Condition | Duration | Tetrabenazine (%) | Unknown Impurity (%) | Visual Observation |
| 40°C / 75% RH | 0 months | 99.8 | 0.2 | White |
| 40°C / 75% RH | 3 months | 97.5 | 2.5 | Light yellow |
| 40°C / 75% RH | 6 months | 96.2 | 3.8 | Yellow |
| Data from a stability study on tetrabenazine orodispersible films, which were prepared using an acidic pre-solubilization step. The "Unknown Impurity" is hypothesized to be the cis-isomer.[1] |
Table 3: Summary of Forced Degradation Studies on Tetrabenazine Tablets
| Stress Condition | Reagent/Condition | Duration | Degradation (%) |
| Acid Hydrolysis | 2 N HCl | 30 min | 13.24% |
| Base Hydrolysis | 2 N NaOH | 30 min | 10.58% |
| Oxidative Degradation | 30% H₂O₂ | 30 min | 8.76% |
| Thermal Degradation | 80°C | 7 days | 6.94% |
| Photolytic Degradation | UV light (254 nm) | 7 days | 5.21% |
| Data compiled from a stability-indicating RP-HPLC method development study for tetrabenazine tablets.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of stability studies. The following are summaries of key experimental protocols used in the cited stability analyses.
Protocol 1: Stability-Indicating RP-HPLC Method for Tetrabenazine and its Impurities
This method is designed to separate and quantify tetrabenazine from its degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) or UV detector.
-
Column: C18 column (e.g., Thermo BDS C18, 150 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of a buffer and an organic solvent. A common composition is a potassium dihydrogen orthophosphate buffer (pH adjusted to 6.8 with 0.1% orthophosphoric acid) and methanol in a 60:40 (v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 284 nm.[2]
-
Sample Preparation (for Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of powder equivalent to 25 mg of tetrabenazine into a 100 mL volumetric flask.
-
Add 50 mL of diluent (e.g., mobile phase) and sonicate for 10 minutes to dissolve.
-
Make up the volume with the diluent.
-
Filter the solution through a 0.45 µm filter.
-
Further dilute the filtrate to a suitable concentration for analysis.[2]
-
-
Sample Preparation (for ODFs):
-
Cut and weigh a 10 mg sample of the ODF.
-
Place the sample in a glass tube with 2 mL of acetonitrile and vortex for 1 minute.
-
Collect the solution and dilute with acetonitrile to a final concentration of 0.5 mg/mL.
-
Filter through a 0.22 µm membrane before injection.[1]
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.
-
Acid Hydrolysis: A stock solution of tetrabenazine is treated with 2 N HCl and refluxed at 60°C for 30 minutes. The solution is then neutralized with 2 N NaOH.[2]
-
Base Hydrolysis: A stock solution is treated with 2 N NaOH and refluxed at 60°C for 30 minutes, followed by neutralization with 2 N HCl.[2]
-
Oxidative Degradation: A stock solution is treated with 30% hydrogen peroxide (H₂O₂) at room temperature for 30 minutes.[2]
-
Thermal Degradation: Tetrabenazine powder is kept in a hot air oven at 80°C for 7 days. A sample is then withdrawn, dissolved, and analyzed.
-
Photolytic Degradation: Tetrabenazine solution is exposed to UV light (e.g., 254 nm) in a photostability chamber for 7 days.[2] Samples should be protected from light during preparation and handling to avoid photolytic degradation.[1]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for stability testing and the degradation pathways of tetrabenazine.
Conclusion
References
Assessing the Genotoxic Potential of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Acetyl-4-methylpentyl)trimethylammonium Iodide is a novel quaternary ammonium compound (QAC). As with any new chemical entity intended for potential therapeutic or industrial use, a thorough assessment of its genotoxic potential is a critical component of the safety evaluation. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially causing cancer. This guide provides a comparative overview of the standard assays used to evaluate genotoxicity and presents a framework for assessing the potential risks of this novel QAC by comparing it to other compounds in its class.
While specific experimental data for this compound is not yet publicly available, this guide will draw comparisons with other well-studied quaternary ammonium compounds. Some QACs have been shown to be mutagenic and capable of damaging DNA in animal and human lymphocyte cells at concentrations lower than those found in some cleaning products.[1]
A standard battery of genotoxicity tests is typically required by regulatory agencies to assess the mutagenic potential of a new substance.[2] This battery usually includes an evaluation of gene mutations, chromosomal damage, and DNA strand breaks.[2][3]
Comparative Analysis of Genotoxicity Assays
The following table summarizes the key in vitro and in vivo assays recommended for a comprehensive genotoxicity assessment.
| Assay | Endpoint Detected | Typical Cell/Organism | Metabolic Activation (S9) | Key Advantages | Limitations |
| Ames Test (Bacterial Reverse Mutation Assay) | Gene mutations (point mutations, frameshift mutations) | Salmonella typhimurium, Escherichia coli | With and without | Rapid, inexpensive, and widely accepted for identifying mutagens.[4][5][6] | Bacterial system may not fully mimic mammalian metabolism; can produce false-positives and false-negatives.[7] |
| In Vitro Micronucleus Assay | Chromosomal damage (clastogenicity and aneugenicity) | Mammalian cells (e.g., human lymphocytes, CHO, TK6 cells) | With and without | Reliable for assessing chromosomal damage and mitotic interference.[8][9] | Requires cell division for micronuclei formation.[10][11][12] |
| Comet Assay (Single Cell Gel Electrophoresis) | DNA strand breaks (single and double strand breaks) | Virtually any nucleated cell | With and without | Sensitive for detecting low levels of DNA damage; applicable to a wide range of cells.[9][13] | Does not identify the specific mechanism of DNA damage.[9] |
| In Vivo Micronucleus Assay | Chromosomal damage in a whole organism | Rodents (bone marrow or peripheral blood erythrocytes) | N/A (inherent metabolism) | Provides data on the genotoxic effects in a mammalian system, including metabolic activation and excretion. | More resource-intensive and involves the use of animals. |
Experimental Protocols
A standard genotoxicity testing strategy involves a tiered approach, starting with in vitro assays.[14]
Ames Test (OECD 471)
The Ames test is a bacterial reverse mutation assay used to detect gene mutations.[4][5][7]
-
Principle: The assay uses strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[4][15] The test compound is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
-
Methodology:
-
Bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).
-
The treated bacteria are plated on a minimal agar medium lacking the required amino acid.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[15]
-
In Vitro Micronucleus Assay (OECD 487)
This assay is used to identify substances that cause damage to chromosomes or the mitotic apparatus.[10][11][12][16]
-
Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates chromosomal damage.
-
Methodology:
-
Mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line) are cultured and exposed to at least three concentrations of the test substance, with and without S9 metabolic activation.[10][11][12][16]
-
Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have undergone one cell division.[10][11][12]
-
After an appropriate incubation period, the cells are harvested, fixed, and stained.
-
At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[10][11][12]
-
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13][17][18]
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[17][18]
-
Methodology:
-
A suspension of cells treated with the test compound is mixed with low-melting-point agarose and layered onto a microscope slide.
-
The slides are immersed in a lysis solution to remove cell membranes and proteins.
-
The slides undergo electrophoresis under alkaline or neutral conditions.
-
The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length and the percentage of DNA in the tail.[17]
-
Visualizing Experimental Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for the key genotoxicity assays.
Ames Test Experimental Workflow
In Vitro Micronucleus Assay Workflow
Comet Assay Experimental Workflow
Conclusion and Future Directions
The assessment of the genotoxic potential of this compound requires a systematic approach utilizing a battery of well-established in vitro and, if necessary, in vivo assays. While data on this specific compound is not yet available, the established genotoxicity of some other quaternary ammonium compounds underscores the importance of this evaluation. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to design and execute a comprehensive genotoxicity assessment. The results of these studies will be crucial in determining the safety profile of this novel compound and its suitability for further development.
References
- 1. beyondpesticides.org [beyondpesticides.org]
- 2. criver.com [criver.com]
- 3. scitovation.com [scitovation.com]
- 4. Ames test - Wikipedia [en.wikipedia.org]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. criver.com [criver.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. dovepress.com [dovepress.com]
- 9. news-medical.net [news-medical.net]
- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 11. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. criver.com [criver.com]
- 17. researchgate.net [researchgate.net]
- 18. 21stcenturypathology.com [21stcenturypathology.com]
Safety Operating Guide
Safe Disposal of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide: A Procedural Guide
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, extending to the responsible disposal of chemical waste. This guide provides detailed, step-by-step procedures for the proper disposal of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide (CAS No. 1069-62-1), ensuring the safety of laboratory personnel and the protection of the environment.
This compound is a quaternary ammonium salt.[1] Safety data sheets (SDS) for this compound indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, proper handling and disposal are critical.
Chemical Safety Profile
A thorough understanding of the chemical's hazards is the first step toward safe handling and disposal.
| Characteristic | Data | Reference |
| Chemical Name | This compound | [4] |
| CAS Number | 1069-62-1 | [4] |
| Molecular Formula | C11H24INO | [5] |
| Molecular Weight | 313.22 g/mol | [5] |
| Key Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [2][3] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate personal protective equipment (PPE).
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Impermeable gloves (inspect before use). |
| Skin and Body Protection | Protective clothing to cover all skin. |
| Respiratory Protection | NIOSH/MSHA approved respirator if exposure limits are exceeded or irritation is experienced. |
Disposal Protocol
The primary directive for the disposal of this compound is to dispose of the contents/container to an approved waste disposal plant .[2] Disposal must be in accordance with all applicable regional, national, and local laws and regulations.[2] Do not dispose of this chemical down the drain .[6]
Step 1: Waste Collection and Storage
-
Segregation : Collect waste of this compound and any materials contaminated with it (e.g., paper towels, gloves) separately from other waste streams.
-
Labeling : Use a clearly labeled, sealed, and appropriate container for collection. The label should include the full chemical name, CAS number, and relevant hazard symbols.
-
Storage : Store the sealed waste container in a designated, well-ventilated, and locked area, away from incompatible materials.[2]
Step 2: Coordination with Environmental Health and Safety (EHS)
-
Contact EHS : Consult your institution's Environmental Health and Safety (EHS) department or equivalent safety office. They will provide specific guidance based on your local regulations and the facilities available for chemical waste disposal.
-
Waste Pickup : Arrange for a pickup of the hazardous waste by a licensed waste disposal contractor. Your EHS department will typically facilitate this process.
Step 3: Handling Spills
In the event of a spill, follow these procedures:
-
Ensure Ventilation : Work in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Containment : Prevent further leakage or spillage if it is safe to do so.[2]
-
Cleanup : For powder spills, cover with a plastic sheet or tarp to minimize spreading.[2] Take up the material mechanically, placing it in an appropriate container for disposal.[2] Avoid creating dust.[2]
-
Decontamination : Thoroughly clean the contaminated surface.[2]
Experimental Protocol: Neutralization of Iodine-Containing Waste
While the primary disposal method is through a licensed contractor, understanding the principles of neutralizing iodine-containing waste can be valuable. This procedure should only be performed by trained personnel and in accordance with institutional guidelines. A common method involves the use of sodium thiosulfate to convert reactive iodine (I₂) to less hazardous iodide ions (I⁻).
Objective : To neutralize elemental iodine in a waste solution.
Materials :
-
Iodine-containing waste solution
-
10% sodium thiosulfate solution
-
pH indicator strips
-
Appropriate PPE
Procedure :
-
Preparation : Work in a well-ventilated area, such as a fume hood, and wear all required PPE.
-
Neutralization : Slowly add the 10% sodium thiosulfate solution to the iodine waste while stirring. The characteristic dark color of the iodine solution will fade as it is neutralized.
-
Endpoint Determination : Continue adding sodium thiosulfate dropwise until the solution becomes colorless, indicating that all the elemental iodine has been converted to iodide.[7]
-
pH Check : After neutralization, check the pH of the solution using a pH indicator strip. The pH should be within the neutral range (typically 6-8) acceptable for aqueous waste disposal in your facility.[7]
-
Final Disposal : Once neutralized and pH-adjusted, the solution should be collected and disposed of as hazardous aqueous waste according to your institution's policy.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 5. This compound [lgcstandards.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. benchchem.com [benchchem.com]
Safeguarding Your Research: Essential PPE and Handling Protocols for (2-Acetyl-4-methylpentyl)trimethylammonium Iodide
Researchers and scientists working with (2-Acetyl-4-methylpentyl)trimethylammonium Iodide must adhere to strict safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
This compound is classified as a hazardous substance that can cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. The type of protective equipment should be selected based on the concentration and amount of the dangerous substance at the specific workplace[1].
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Tightly fitting safety goggles or face shield. | Must adhere to European standard EN 166[1]. |
| Hands | Impermeable gloves. | Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN374[1]. Inspect gloves before use and use proper glove removal technique[1]. |
| Body | Appropriate protective clothing to ensure all skin is covered. | --- |
| Feet | Safety shoes. | Must meet at least S1 standards[1]. |
| Respiratory | NIOSH/MSHA approved respiratory protection. | Required if exposure limits are exceeded or irritation is experienced. Positive-pressure supplied air respirators may be required for high airborne contaminant concentrations[2]. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
-
Engineering Controls : Always handle the product in a chemical fume hood with adequate extraction to ensure proper ventilation, especially in confined areas[1]. Use explosion-proof electrical, ventilating, and lighting equipment[1]. Eyewash stations and safety showers must be in close proximity to the workstation[1].
-
Handling Practices : Avoid contact with skin, eyes, and clothing[1]. Do not breathe dust, fume, gas, mist, vapors, or spray[1]. Wash hands thoroughly after handling[1]. Do not eat, drink, or smoke when using this product[1]. Where possible, use anti-static and spark-proof equipment[1].
-
Storage : Store in a well-ventilated place and keep the container tightly closed[1]. Store locked up[1]. Stable under recommended storage conditions[1]. Avoid excess heat and exposure to moisture[1]. Incompatible with strong oxidizing agents[1].
Emergency Procedures
In the event of an emergency, follow these first aid measures and spill response protocols.
First Aid Measures:
-
If Swallowed : Rinse the mouth with plenty of water (only if the person is conscious) and call a doctor if you feel unwell[1].
-
If on Skin : Wash with plenty of water and soap[1][2]. Take off contaminated clothing and wash it before reuse[1].
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing[1].
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. If eye irritation persists, get medical advice/attention[1].
Spill Response:
-
Spill response should only be carried out by trained personnel[1].
-
Use personal protective equipment and ensure adequate ventilation[1].
-
Avoid dust formation[1].
-
Prevent further leakage or spillage if safe to do so[2].
-
Cover powder spills with a plastic sheet or tarp to minimize spreading[2].
-
Take up mechanically and place in appropriate containers for disposal[2].
-
Do not let the product enter drains or waterways[1].
Disposal Plan
Dispose of contaminated gloves and other waste in accordance with applicable laws and good laboratory practices[1]. Empty containers should be taken to an approved waste handling site for recycling or disposal[3]. Do not reuse empty containers[3].
Experimental Workflow for Safe Handling
The following diagram illustrates the step-by-step process for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

